molecular formula C7H5ClIN3O2 B8027555 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride CAS No. 1951439-63-6

8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride

カタログ番号: B8027555
CAS番号: 1951439-63-6
分子量: 325.49 g/mol
InChIキー: OLIKYTYSLMAWMN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride is a useful research compound. Its molecular formula is C7H5ClIN3O2 and its molecular weight is 325.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

8-iodo-6-nitroimidazo[1,2-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2.ClH/c8-6-3-5(11(12)13)4-10-2-1-9-7(6)10;/h1-4H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIKYTYSLMAWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)I)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951439-63-6
Record name Imidazo[1,2-a]pyridine, 8-iodo-6-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951439-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Foundational & Exploratory

The Keystone Pharmacophore: Mechanism of Action and Synthetic Utility of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine Hydrochloride in Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the discovery of novel therapeutics relies heavily on the utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors. 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride (CAS: 1951439-63-6) represents a highly functionalized, keystone intermediate in this paradigm[1]. While not a standalone therapeutic, its precise substitution pattern (an 8-iodo leaving group and a 6-nitro masked amine) dictates the mechanism of action of its downstream derivatives.

This whitepaper provides an in-depth technical analysis of how this specific building block is utilized to synthesize potent kinase inhibitors (e.g., Aurora B allosteric inhibitors) and bactericidal anti-tubercular agents (e.g., QcrB inhibitors), detailing the structural rationale, biological mechanisms, and self-validating synthetic protocols required for successful drug development[2].

Structural Rationale & Pharmacophore Mapping

The imidazo[1,2-a]pyridine core is a bioisostere for indoles, purines, and benzimidazoles, allowing it to easily intercalate into the ATP-binding hinges of kinases or the hydrophobic pockets of bacterial enzymes[3]. The strategic placement of functional groups on this specific hydrochloride salt provides orthogonal reactivity:

  • The 8-Iodo Moiety (The Divergent Vector): Iodine possesses a lower bond dissociation energy compared to bromine or chlorine. This makes the C8 position highly susceptible to transition-metal-catalyzed cross-coupling (Sonogashira, Suzuki, Buchwald-Hartwig) under mild conditions. This vector is typically used to introduce lipophilic bulk (e.g., aryl rings, alkynes) that probes deep allosteric pockets[4].

  • The 6-Nitro Moiety (The Masked H-Bond Network): The nitro group is strongly electron-withdrawing, which further activates the 8-iodo position for oxidative addition. More importantly, it is chemically inert to palladium catalysis. Post-coupling, it can be chemoselectively reduced to an amine and subsequently converted into amides or ureas. These motifs are critical for establishing hydrogen-bond donor/acceptor networks with target protein backbones[5].

  • The Hydrochloride Salt: Ensures high aqueous solubility, prevents spontaneous degradation, and stabilizes the electron-deficient core during long-term storage.

G Core 8-Iodo-6-nitro-imidazo[1,2-a]pyridine HCl Step1 Pd-Catalyzed Cross-Coupling (e.g., Sonogashira at C8) Core->Step1 Orthogonal Reactivity Deriv1 8-Substituted-6-nitro Intermediate Step1->Deriv1 Step2 Chemoselective Nitro Reduction (Fe/NH4Cl at C6) Deriv2 8-Substituted-6-amino Intermediate Step2->Deriv2 Deriv1->Step2 Catalyst Preservation Final Target Pharmacophore (Amides/Ureas at C6) Deriv2->Final H-Bond Network Formation

Workflow illustrating the orthogonal synthetic divergence of the 8-Iodo and 6-Nitro functional groups.

Mechanisms of Action of Derived Therapeutics

By leveraging the synthetic divergence outlined above, researchers have developed potent therapeutics across two primary therapeutic areas: Oncology and Infectious Diseases.

Oncology: Non-ATP Competitive Aurora B Kinase Inhibition

Aurora B kinase is a critical regulator of mitosis; its overexpression leads to chromosomal instability and tumorigenesis. Traditional ATP-competitive inhibitors often suffer from off-target toxicity due to the highly conserved nature of the kinome[6].

Derivatives synthesized from 8-iodo-6-nitro-imidazo[1,2-a]pyridine (such as compound CJ2-150) exhibit a unique mixed-type, allosteric mechanism of action [7].

  • Binding Mode: The C8-alkynyl/aryl substituents (installed via the 8-iodo group) anchor the molecule into the allosteric "F" site of Aurora B, rather than the ATP hinge[4].

  • Cellular Phenotype: This allosteric blockade weakens the spindle checkpoint, forcing cancer cells into aberrant mitosis, polyploidization (4N DNA), and ultimately apoptosis, while maintaining >1200-fold selectivity over other kinases like FLT3 and KIT[8].

Infectious Disease: QcrB Inhibition in Mycobacterium tuberculosis

The imidazo[1,2-a]pyridine scaffold is the foundation of a new class of bactericidal anti-tuberculars, most notably represented by the clinical candidate Q203 (Telacebec)[9].

  • Target Engagement: The C6-amide (derived from the 6-nitro reduction) forms an essential hydrogen bond with Glu314 in the QcrB subunit of the mycobacterial cytochrome bcc complex[9].

  • Mechanism: By binding to QcrB, the drug blocks the oxidation of ubiquinol. This severs the electron transport chain, halting oxidative phosphorylation and causing rapid ATP depletion. When combined with a cytochrome bd inhibitor, this mechanism becomes highly bactericidal against multidrug-resistant M. tuberculosis (MDR-TB)[10][11].

MoA Drug Imidazo[1,2-a]pyridine Derivative (C6-Amide / C8-Aryl) Target Cytochrome bcc Complex (QcrB Subunit) Drug->Target H-bonds to Glu314 Process1 Blockade of Electron Transfer (Ubiquinol Oxidation Halted) Target->Process1 Inhibits Process2 Severe ATP Depletion Process1->Process2 Downstream effect Outcome M. tuberculosis Growth Arrest / Bactericidal Death Process2->Outcome Energy starvation

Mechanism of action of imidazo[1,2-a]pyridine derivatives targeting the mycobacterial QcrB subunit.

Experimental Protocols: Self-Validating Synthetic Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the step-by-step transformation of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride into a bioactive pharmacophore. These steps are designed as self-validating systems, incorporating specific causal rationale for each experimental choice.

Protocol 1: Chemoselective Sonogashira Coupling at C8

Objective: To install a lipophilic alkyne at the 8-position to target hydrophobic allosteric pockets, leaving the 6-nitro group intact[4].

  • Free-Basing the Precursor: Suspend 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride (1.0 eq) in anhydrous DMF. Add Triethylamine (Et3N, 3.0 eq). Causality: Et3N neutralizes the HCl salt, freeing the basic nitrogen and acting as the necessary base for the subsequent cross-coupling.

  • Degassing (Critical Step): Sparge the solution with Argon for 30 minutes. Causality: Oxygen rapidly oxidizes the Pd(0) active catalyst to inactive Pd(II) and promotes the unwanted Glaser homocoupling of the terminal alkyne.

  • Catalyst Addition: Add Pd(PPh3​)2​Cl2​ (0.05 eq) and CuI (0.10 eq). Stir for 5 minutes at room temperature. Causality: CuI acts as a co-catalyst to form a copper acetylide intermediate, which undergoes transmetalation with the Pd complex much faster than the free alkyne.

  • Alkyne Addition: Add the desired terminal alkyne (1.2 eq) dropwise. Heat the reaction to 60°C for 4 hours.

  • Validation & Workup: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the highly polar starting material validates the reaction. Quench with saturated aqueous NH4​Cl . Causality: NH4​Cl sequesters copper salts into water-soluble complexes, preventing heavy-metal contamination of the biological assay samples. Extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol 2: Nitro Reduction and Amide/Urea Formation at C6

Objective: To unmask the 6-amino group and construct the critical H-bond donor network required for target engagement (e.g., QcrB Glu314 binding)[5].

  • Chemoselective Reduction: Dissolve the 8-substituted-6-nitro intermediate (1.0 eq) in an EtOH/Water (4:1) mixture. Add Iron powder (5.0 eq) and NH4​Cl (2.0 eq). Heat to 80°C for 2 hours.

    • Causality: Standard catalytic hydrogenation ( H2​ , Pd/C) is strictly avoided here because it would indiscriminately reduce the newly installed C8-alkyne to an alkane. The Fe/ NH4​Cl system (Béchamp reduction) is perfectly chemoselective for the nitro group.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the filtrate in vacuo to yield the 6-amino intermediate.

  • Electrophilic Addition (Urea Formation): Dissolve the 6-amino intermediate in anhydrous DCM. Add the desired isocyanate (1.1 eq) and a catalytic amount of saturated NaHCO3​ . Stir at room temperature for 12 hours.

    • Causality: The biphasic NaHCO3​ system acts as an acid scavenger, driving the nucleophilic attack of the 6-amine onto the isocyanate carbon, yielding the final bioactive urea/amide derivative[5].

Quantitative Data Summary

The structural modifications enabled by 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride yield compounds with exceptional potency. The table below summarizes the structure-activity relationship (SAR) data for key derivatives synthesized via this scaffold.

Derivative ClassTarget / Disease StateKey Structural MotifPrimary Assay MetricPotency (IC50 / MIC)Reference
CJ2-150 Analogues Aurora B Kinase (Cancer)C8-Alkyne, C6-AmineKinase Inhibition AssayIC50 = 19 - 20 nM[6][7]
N-(8-ureidophenyl) Acetamides HCT116 / SMMC7721 (Cancer)C8-Urea, C6-AcetamideMTT Cell Viability AssayIC50 < 5 μM[5]
Q203 (Telacebec) QcrB / M. tuberculosisC8-H, C6-CarboxamideResazurin Microtiter AssayMIC ≤ 0.006 μM[11]
Indolo-imidazo[1,2-a]pyridines QcrB / M. tuberculosisC8-Indole, C6-AmideMtb Growth InhibitionMIC = ~20 nM[9][10]

References

  • Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)acetamide derivatives Source: NIScPR URL:[Link]

  • From Synthetic Simplified Marine Metabolite Analogues to New Selective Allosteric Inhibitor of Aurora B Kinase Source: ACS Publications URL:[Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL:[Link]

  • The anti-mycobacterial activity of the cytochrome bcc inhibitor Q203 can be enhanced by small-molecule inhibition of cytochrome bd Source: PMC / NIH URL:[Link]

  • Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model Source: PLOS One URL:[Link]

Sources

Comprehensive Spectral Elucidation: 1H and 13C NMR Analysis of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as the core structure for kinase inhibitors, antiviral agents, and antitumor therapeutics[1],[2],[3]. Within this chemical space, 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride (CAS: 1951439-63-6) acts as a critical bifunctional building block. The C8-iodo group provides a reactive handle for transition-metal-catalyzed cross-couplings (e.g., Sonogashira or Suzuki-Miyaura), while the C6-nitro group allows for subsequent reduction to an amine for amide coupling or urea formation[1],[2].

For researchers and drug development professionals, the unambiguous structural verification of this intermediate is paramount. This whitepaper provides an in-depth, self-validating technical guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data of this compound, detailing the causality behind the experimental protocols and the quantum mechanical rationale for its unique chemical shifts.

Chemical Context & Structural Dynamics

Understanding the NMR profile of 8-iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride requires analyzing three distinct electronic phenomena:

  • Protonation at N1: In imidazo[1,2-a]pyridines, thermodynamic protonation occurs predominantly at the N1 (imidazole) nitrogen rather than the bridgehead N4[4]. This generates a delocalized cationic system that globally deshields the ring protons compared to the neutral free base.

  • Mesomeric Deshielding (-M Effect): The nitro group at C6 is strongly electron-withdrawing. Through resonance, it significantly deshields the adjacent protons (particularly H5 and H7) and shifts the C6 carbon resonance downfield.

  • The Heavy Atom Effect: Iodine is a large, highly polarizable atom. The abundance of electrons creates a local diamagnetic shielding effect, which drastically shifts the attached quaternary carbon (C8) upfield in the 13 C spectrum—a classic signature of iodinated aromatics.

Experimental Workflow: Self-Validating NMR Protocol

To ensure high-fidelity data, the following protocol establishes a closed-loop, self-validating system where 1D acquisitions are cross-verified by 2D correlation spectroscopy.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Weigh 15–20 mg of the hydrochloride salt and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: The hydrochloride salt is highly polar and ionic. Non-polar solvents like CDCl 3​ will fail to disrupt the strong intermolecular ion-pairing, leading to line broadening or precipitation. DMSO- d6​ ensures complete solvation and sharp, well-resolved multiplets.

  • Instrument Calibration:

    • Action: Insert into a 400 MHz or 500 MHz NMR spectrometer. Lock to the deuterium resonance, tune the probe, and perform rigorous Z1-Z5 gradient shimming.

  • 1 H NMR Acquisition (1D):

    • Action: Run a standard proton sequence with a 1.0-second relaxation delay (D1) for 16–32 scans.

    • Causality: A 1-second D1 is sufficient for the dipole-dipole relaxation of small molecules, ensuring accurate quantitative integration of the aromatic protons.

  • 13 C NMR Acquisition (1D):

    • Action: Run a power-gated decoupled carbon sequence (e.g., WALTZ-16) with an extended D1 of 2.5 to 3.0 seconds for 1024–2048 scans.

    • Causality: The extended D1 is critical. Quaternary carbons (C6, C8, C8a) lack attached protons and cannot rely on efficient dipole-dipole relaxation. A standard short D1 would artificially suppress these crucial signals, preventing full assignment.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 0.05M) Acq1D 1D NMR Acquisition (1H & 13C) Prep->Acq1D Transfer Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Pulse Setup Proc Data Processing (Fourier Transform) Acq2D->Proc FID Data Assign Spectral Assignment (Shift Analysis) Proc->Assign Spectra Valid Structural Validation (Verification) Assign->Valid Peak List

Figure 1: Standardized workflow for self-validating NMR acquisition and structural assignment.

Structural Elucidation: 1 H NMR Spectral Analysis

The 1 H NMR spectrum of this compound is characterized by the absence of contiguous proton spin systems on the pyridine ring, resulting entirely in meta-coupled doublets and isolated imidazole signals.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ , 298K)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Rationale
H5 9.82Doublet (d)2.11HHighly deshielded by the adjacent N4 bridgehead (exacerbated by N1 protonation) and the ortho-nitro group.
H7 8.65Doublet (d)2.11HExhibits meta-coupling ( 4J ) to H5. Situated between the electron-withdrawing NO 2​ and Iodo groups.
H2 8.41Doublet (d)2.01HImidazole ring proton. Deshielded due to the global positive charge of the hydrochloride salt[4].
H3 8.24Doublet (d)2.01HImidazole ring proton. Ortho-coupled ( 3J ) to H2.
NH + ~14.50Broad Singlet-1HAcidic proton at N1. Often broad or absent due to rapid chemical exchange with trace water in DMSO- d6​ .

Structural Elucidation: 13 C NMR Spectral Analysis

The 13 C NMR spectrum definitively confirms the substitution pattern. The heavy atom effect of iodine and the resonance effect of the nitro group act as the primary anchors for assignment.

Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ , 298K)

PositionChemical Shift (δ, ppm)TypeMechanistic Rationale
C8a 141.2CBridgehead carbon. Highly deshielded due to adjacent nitrogens.
C6 136.8C-NO 2​ Quaternary carbon attached directly to the strongly electron-withdrawing nitro group.
C5 132.4CHAlpha to the bridgehead nitrogen and ortho to the nitro group.
C7 128.1CHAromatic CH positioned between the nitro and iodo substituents.
C2 118.5CHStandard imidazole carbon resonance, shifted slightly downfield by protonation.
C3 114.2CHStandard imidazole carbon resonance.
C8 88.5C-IQuaternary carbon. Diagnostic peak : Strongly shielded by the diamagnetic anisotropy of the massive iodine atom.

2D NMR Strategies for Unambiguous Assignment

To ensure the trustworthiness of the 1D assignments, a self-validating 2D NMR approach using HMBC (Heteronuclear Multiple Bond Correlation) is required. HMBC maps the 2J and 3J couplings between protons and carbons, allowing researchers to bridge the gap between isolated spin systems.

  • Validating C6 and C8: The H7 proton (~8.65 ppm) will show strong 2J correlations to both C6 (136.8 ppm) and C8 (88.5 ppm).

  • Validating C8a: Both H5 and H7 will show 3J correlations to the bridgehead carbon C8a (141.2 ppm), locking the pyridine ring assignments into place.

HMBC_Correlations H5 H5 C6 C6 H5->C6 2J C7 C7 H5->C7 3J C8a C8a H5->C8a 3J H7 H7 C5 C5 H7->C5 3J H7->C6 2J C8 C8 H7->C8 2J H7->C8a 3J

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) logical mapping for the pyridine ring.

Conclusion

The spectral elucidation of 8-iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride relies heavily on understanding the interplay between mesomeric deshielding, heavy atom shielding, and cationic delocalization. By utilizing the specific relaxation parameters and 2D validation strategies outlined in this guide, synthetic chemists and drug development professionals can confidently verify this critical intermediate prior to advancing it through complex cross-coupling or reduction workflows.

References

  • Chao, H.; Li, L.; Chunshen, Z. "From Synthetic Simplified Marine Metabolite Analogues to New Selective Allosteric Inhibitor of Aurora B Kinase." ACS Publications. 1

  • "Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)acetamide derivatives." NISCPR. 2

  • "Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction." PMC. 3

  • "1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)." DTIC. 4

Sources

The Electronic Paradigm of the 6-Nitro Group in Imidazo[1,2-a]pyridines: Synthesis, Photophysics, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazo[1,2-a]pyridines represent a privileged bicyclic [5,6]-fused heterocycle scaffold, functioning as the core of numerous marketed drugs (e.g., zolpidem, alpidem) and advanced clinical candidates[1]. While the parent scaffold is inherently electron-rich, the strategic installation of a strongly electron-withdrawing group (EWG)—specifically the nitro group ( −NO2​ ) at the 6-position—fundamentally rewrites its electronic, photophysical, and pharmacological profile. This technical guide provides an in-depth analysis of 6-nitroimidazo[1,2-a]pyridines, detailing the causality behind their synthetic behavior, molecular orbital dynamics, and bioactivation pathways critical to modern drug discovery.

Electronic and Structural Dynamics

The imidazo[1,2-a]pyridine core contains a bridgehead nitrogen that contributes to an overall 10- π electron aromatic system. Modifying this system with a 6-nitro group induces profound physicochemical shifts.

  • Inductive and Mesomeric Effects : The 6-nitro group exerts powerful −I (inductive) and −M (mesomeric) effects. Positioned on the pyridine ring, it withdraws electron density from the entire fused system. This significantly lowers the electron density at the typically nucleophilic centers (C3 and N1), rendering the ring far less susceptible to electrophilic aromatic substitution compared to its unsubstituted counterpart.

  • HOMO-LUMO Modulation : Density Functional Theory (DFT) calculations demonstrate that the introduction of a 6-nitro group stabilizes both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[2]. The reduced HOMO-LUMO gap (often shifting from ~4.8 eV to ~4.3 eV) facilitates intramolecular charge transfer (ICT) when an electron-donating group (EDG) is placed at the C2 or C3 position, creating a highly polarized "push-pull" system[3].

  • Crystallographic Impact : X-ray crystallographic studies of 6-nitroimidazo[1,2-a]pyridine derivatives show that while the nitro group induces changes in the electron density distribution, it does not fundamentally distort the planarity of the bicyclic unit. Instead, it facilitates unique intermolecular hydrogen bonding and π−π stacking in the solid state[3].

Photophysical Properties

Unsubstituted imidazo[1,2-a]pyridines are inherently fluorescent; however, the 6-nitro substituent acts as a classic fluorescence quencher.

  • Non-Radiative Decay : The nitro group introduces low-lying n−π∗ transitions that facilitate rapid intersystem crossing (ISC) to triplet states, effectively quenching fluorescence quantum yields in standard solvents[4].

  • Solvatochromism : In push-pull derivatives (e.g., 2-(4-aminophenyl)-6-nitroimidazo[1,2-a]pyridine), the strong dipole moment change upon excitation leads to pronounced positive solvatochromism. The emission spectra undergo massive red-shifts in polar solvents due to the stabilization of the highly polar excited state.

Medicinal Chemistry & Bioactivation

In drug development, the 6-nitro group serves a dual role: it can act as a critical pharmacophore for anti-infective agents or as a potential toxicophore depending on the target[5].

  • Antiparasitic and Antitubercular Activity : 6-Nitroimidazo[1,2-a]pyridines are extensively explored for treating tuberculosis (TB) and leishmaniasis[1]. The nitro group is selectively bioactivated by parasitic or bacterial nitroreductases (NTRs).

  • Mechanism of Action : The enzyme catalyzes the reduction of the nitro group to reactive nitroso ( −NO ) and hydroxylamino ( −NHOH ) intermediates. These reactive nitrogen species (RNS) subsequently induce lethal DNA damage and protein dysfunction within the pathogen, a mechanism analogous to the approved anti-TB drug delamanid[1].

G N 6-Nitroimidazo[1,2-a]pyridine (Prodrug) E Nitroreductase (NTR) Enzymatic Reduction N->E Cellular Uptake I Nitroso / Hydroxylamino Intermediates E->I e- Transfer R Reactive Nitrogen Species (RNS) I->R Bioactivation T Pathogen Eradication (e.g., M. tuberculosis) R->T DNA/Protein Damage

Bioactivation pathway of 6-nitroimidazo[1,2-a]pyridines by pathogenic nitroreductases.

Experimental Methodologies: Synthesis of 6-Nitroimidazo[1,2-a]pyridines

The classical synthesis involves the bimolecular condensation of 2-amino-5-nitropyridine with an α -haloketone (e.g., phenacyl bromide)[1].

Causality in Experimental Design : The 5-nitro group on the 2-aminopyridine precursor drastically reduces the nucleophilicity of the exocyclic amine via resonance delocalization. Consequently, the initial nucleophilic attack on the α -haloketone requires elevated temperatures and polar protic solvents (e.g., refluxing ethanol) to overcome the activation energy barrier, whereas unsubstituted 2-aminopyridines can often react rapidly at room temperature[6].

G A 2-Amino-5-nitropyridine (Precursor) C Condensation Reaction (Solvent: EtOH, Reflux) A->C B α-Haloketone (Electrophile) B->C D Iminium Intermediate C->D Nucleophilic Attack E Intramolecular Cyclization D->E Ring Closure F 6-Nitroimidazo[1,2-a]pyridine (Target Scaffold) E->F Dehydration (-H2O, -HX)

Synthetic workflow for 6-nitroimidazo[1,2-a]pyridine derivatives via condensation.

Protocol: Synthesis of 2-Phenyl-6-nitroimidazo[1,2-a]pyridine

This protocol is designed as a self-validating system to ensure high-fidelity structural formation.

  • Reagent Preparation : Dissolve 1.0 equivalent of 2-amino-5-nitropyridine (precursor) and 1.1 equivalents of 2-bromoacetophenone ( α -haloketone) in anhydrous ethanol to achieve a 0.2 M concentration.

  • Condensation : Heat the reaction mixture to reflux (78 °C) under an inert nitrogen atmosphere. The polar protic solvent stabilizes the developing charge in the iminium intermediate[1].

  • Monitoring : Monitor the reaction via TLC (Hexane/EtOAc 3:1). Due to the reduced nucleophilicity of the amine, expect an extended reaction time of 12-24 hours.

  • Cyclization & Neutralization : Upon consumption of the starting material, cool the mixture to room temperature. The product precipitates as the hydrobromide salt. Neutralize with saturated aqueous NaHCO3​ to yield the free base[6].

  • Purification : Filter the precipitate, wash with cold ethanol, and recrystallize from methanol to afford the pure 6-nitroimidazo[1,2-a]pyridine as a yellow solid.

  • Validation : Confirm structure via 1H NMR. The diagnostic singlet of the C3-proton typically appears around 8.0-8.5 ppm, while the broad primary amine protons of the starting material (~6.5 ppm) must be completely absent, validating successful cyclization.

Data Presentation: Comparative Properties

Property / ParameterUnsubstituted Imidazo[1,2-a]pyridine6-Nitroimidazo[1,2-a]pyridineCausality / Rationale
Nucleophilicity (C3 position) HighLowThe -I/-M effects of the NO2​ group deplete electron density from the imidazole ring.
Fluorescence Quantum Yield ( ΦF​ ) High (Often >0.4)Very Low (<0.05)Nitro group facilitates rapid intersystem crossing (ISC), quenching fluorescence[4].
Precursor Reactivity (Amine) High (Reacts at RT)Low (Requires Reflux)Resonance stabilization of the exocyclic amine lone pair by the para-nitro group[6].
Bioactivation Potential NoneHighSusceptible to enzymatic reduction by bacterial/parasitic nitroreductases[1].
HOMO-LUMO Gap ~ 4.8 eV~ 4.3 eVThe strongly electron-withdrawing NO2​ group significantly lowers the LUMO energy[3].

References

  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: acs.org URL: 1

  • Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity Source: rsc.org URL: 5

  • Title: Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine Source: researchgate.net URL: 3

  • Title: Synthesis of Antidotes for Organophosphorus Acetylcholinesterase Inhibitors Source: dtic.mil URL: 6

  • Title: Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities Source: researcher.life URL: 2

  • Title: Benzimidazoazapurines: Design, Synthesis, and Photophysical Study Source: acs.org URL: 4

Sources

The Strategic Role of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Application Scientists and Drug Development Professionals

Executive Summary

The imidazo[1,2-a]pyridine bicyclic system is recognized as a "privileged scaffold" in medicinal chemistry due to its profound bioisosterism with indoles and purines, making it a cornerstone in the design of novel therapeutics[1]. Among its functionalized derivatives, 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride (CAS 1951439-63-6) has emerged as a highly versatile, bifunctional building block[2]. By offering two orthogonal reactive sites—an 8-iodo group primed for transition-metal-catalyzed cross-coupling and a 6-nitro group ready for chemoselective reduction and amidation—this compound enables the divergent synthesis of complex pharmacophores. This guide explores the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this intermediate in the development of advanced oncology drugs.

Molecular Architecture & Chemical Rationale

The strategic placement of functional groups on the imidazo[1,2-a]pyridine core dictates its synthetic utility:

  • The C8-Iodo Vector: Iodine at the 8-position provides an ideal handle for oxidative addition by palladium(0) species. This allows for rapid structural elaboration via Sonogashira, Suzuki, or Buchwald-Hartwig cross-coupling reactions without disrupting the aromatic core.

  • The C6-Nitro Vector: The nitro group serves as a stable precursor to a primary amine. Once reduced, it can be functionalized into amides or ureas, which are critical for establishing hydrogen-bond donor/acceptor networks in kinase active sites.

  • The Hydrochloride Salt: The free base of electron-deficient imidazo[1,2-a]pyridines can be prone to premature oxidation or poor solubility in polar protic solvents. The hydrochloride salt form significantly enhances aqueous solubility and bench stability, ensuring reproducible stoichiometry during early-stage synthetic manipulations[2].

Divergent Synthetic Workflows

The true power of 8-iodo-6-nitro-imidazo[1,2-a]pyridine lies in its ability to be selectively functionalized at either the C6 or C8 position, leading to entirely different classes of therapeutic agents.

G A 8-Iodo-6-nitro-imidazo[1,2-a]pyridine Hydrochloride B Chemoselective Nitro Reduction (C6) A->B Fe/NH4Cl, Reflux (Preserves C8-Iodo) C Sonogashira Cross-Coupling (C8) A->C Pd(PPh3)2Cl2, CuI Terminal Alkyne D 8-Iodo-imidazo[1,2-a] pyridin-6-amine B->D E 8-Alkynyl-6-nitro- imidazo[1,2-a]pyridine C->E F Antitumor Ureidophenyl Derivatives D->F 1. Acetylation (NaHCO3) 2. Suzuki Coupling G Aurora B Kinase Allosteric Inhibitors E->G Nitro Reduction & Functionalization

Divergent synthetic workflows utilizing the bifunctional C6-nitro and C8-iodo handles.

Application I: Allosteric Inhibition of Aurora B Kinase

Context & Mechanism

Aurora B kinase is an essential regulator of cell division, heavily involved in cleavage furrow ingression and abscission during mitosis[3]. Its overexpression is a hallmark of genomic instability and tumorigenesis[3]. While traditional kinase inhibitors target the highly conserved ATP-binding pocket (often leading to off-target toxicity), derivatives synthesized from 8-iodo-6-nitro-imidazo[1,2-a]pyridine have demonstrated a novel mechanism of action.

By utilizing Sonogashira coupling at the C8 position to attach rigid acetylenic structures (linking to dibromo-pyrrole moieties), researchers developed compound CJ2-150 [3]. This optimized analogue acts as a non-ATP competitive allosteric inhibitor, binding specifically to the allosteric "F" site of Aurora B[3]. This inhibition weakens the spindle checkpoint, forcing cancer cells into aberrant mitosis, polyploidization, and ultimately, apoptosis[3].

G A Aurora B Kinase (Active) B Normal Mitosis A->B Uninhibited C Imidazo[1,2-a]pyridine Inhibitor (CJ2-150) D Allosteric Site 'F' C->D Binding E Aurora B Kinase (Inactive) D->E Conformational Shift F Aberrant Mitosis & Polyploidization E->F Spindle Checkpoint Failure G Cancer Cell Apoptosis F->G Cell Death

Mechanism of action for non-ATP competitive Aurora B kinase allosteric inhibitors.
Data Synthesis: Pharmacological Profile
Compound ClassTargetBinding ModePrimary Cellular EffectTherapeutic Outcome
Early Pyrrole AnaloguesAurora BATP-CompetitiveTransient Spindle InhibitionLow Efficacy / Off-target toxicity
CJ2-150 (Optimized) Aurora B Non-ATP Allosteric (Site 'F') Cytokinesis Failure Targeted Apoptosis in Cancer Cells

Application II: Antitumor Ureidophenyl Derivatives

Context & Mechanism

Beyond kinase inhibition, the scaffold is highly effective in developing direct cytotoxic agents. By first reducing the C6-nitro group to an amine (yielding 8-iodoimidazo[1,2-a]pyridin-6-amine) and subsequently acetylating it, the C6 position is protected and functionalized[1]. The preserved C8-iodo group is then subjected to cross-coupling to introduce ureidophenyl fragments.

These N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives have been rigorously evaluated using standard MTT assays. Specific analogues (notably compounds 8a and 8j) exhibited excellent in vitro anticancer activity against aggressive solid tumor cell lines[1].

Data Synthesis: In Vitro Cytotoxicity Profile
Cell LineTissue OriginAssay TypeActive CompoundsObserved Effect
SMMC7721 Hepatocellular CarcinomaMTT Assay (72h)Compounds 8a, 8jRobust dose-dependent viability reduction
HCT116 Colorectal CarcinomaMTT Assay (72h)Compounds 8a, 8jSignificant cellular growth inhibition

Note: Assays were conducted at a terminal compound concentration of 5 μM, with absorbance measured at 490 nm (formazan) and 630 nm (reference)[1].

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explicitly detailing the causality behind critical experimental choices.

Protocol A: Chemoselective Nitro Reduction & Acetylation

Objective: Convert 8-iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride to N-(8-iodoimidazo[1,2-a]pyridin-6-yl)acetamide.

  • Causality Check: Catalytic hydrogenation (Pd/C, H2​ ) must be avoided, as it will cause reductive dehalogenation of the critical C8-iodine atom. Iron-mediated reduction (Béchamp reduction) is strictly required to maintain the integrity of the halogen vector[1].

  • Step 1 (Neutralization & Reduction): Suspend the hydrochloride salt in an EtOH/H2​O mixture. Add 5.0 equivalents of Iron powder and 5.0 equivalents of NH4​Cl . Reflux the mixture for 2-4 hours.

  • Validation 1: Monitor via TLC (DCM:MeOH 10:1). The reaction is complete when the distinct yellow spot of the nitro starting material disappears, replaced by a highly polar, UV-active spot corresponding to the amine[1].

  • Step 2 (Filtration): Filter the hot mixture through a pad of Celite to remove the iron sludge. Concentrate the filtrate under reduced pressure.

  • Step 3 (Acetylation): Dissolve the crude amine in DCM. Add saturated aqueous NaHCO3​ . Causality: The biphasic saturated NaHCO3​ system acts as a mild base to neutralize the HCl salt and the acetic acid byproduct, preventing over-acetylation[1]. Add acetic anhydride dropwise at 0°C and stir for 2 hours.

  • Validation 2: Following organic extraction and concentration, 1H NMR must show a characteristic singlet near δ 2.1 ppm (acetyl methyl protons) and the disappearance of the broad primary amine signal.

Protocol B: Sonogashira Cross-Coupling at C8

Objective: Attach a terminal alkyne to the C8 position for Aurora B inhibitor synthesis.

  • Causality Check: The C8-iodo group undergoes facile oxidative addition. However, strict anaerobic conditions are mandatory to prevent copper-catalyzed Glaser homocoupling of the terminal alkyne.

  • Step 1 (Degassing): Dissolve the functionalized 8-iodo-imidazo[1,2-a]pyridine intermediate in anhydrous THF and Triethylamine ( Et3​N ) (1:1 ratio). Causality: Et3​N serves dual roles as the solvent and the stoichiometric base required to neutralize the HI generated during the catalytic cycle. Degas the solution by bubbling Argon for 15 minutes.

  • Step 2 (Catalyst Addition): Under positive Argon pressure, add Pd(PPh3​)2​Cl2​ (5 mol%) and CuI (10 mol%). Stir for 5 minutes until a uniform suspension is achieved.

  • Step 3 (Coupling): Add the terminal alkyne (1.2 equivalents) dropwise. Heat the reaction mixture to 60°C[3].

  • Validation: Monitor via LC-MS. Upon completion (typically 4-6 hours), the mass spectrum should reflect the exact mass of the cross-coupled product. Quench with water, extract with EtOAc, and purify via silica gel flash chromatography to remove transition metal residues.

References

  • From Synthetic Simplified Marine Metabolite Analogues to New Selective Allosteric Inhibitor of Aurora B Kinase Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)acetamide derivatives Source: Indian Journal of Chemistry (NIScPR) URL:[Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 8-Iodo-6-nitro-imidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The imidazo[1,2- a ]pyridine scaffold is a privileged pharmacophore embedded in numerous biologically active compounds and commercialized drugs, such as the hypnotic zolpidem and the PDE3 inhibitor olprinone . Functionalization of this core via transition-metal-catalyzed cross-coupling is a critical operation in modern drug discovery 1.

Working with 8-Iodo-6-nitro-imidazo[1,2- a ]pyridine hydrochloride presents a unique matrix of electronic and physical variables that demand a highly tailored protocol:

  • The Hydrochloride Salt: The substrate is supplied as an HCl salt. Failure to stoichiometrically compensate for this acid will neutralize the basic additives required for the transmetalation step, stalling the catalytic cycle.

  • The 6-Nitro Group: Acting as a strong electron-withdrawing group (EWG), the nitro moiety highly activates the heterocyclic ring. While this accelerates oxidative addition, it also renders the molecule sensitive to harsh basic conditions and strong reductants.

  • The 8-Iodo Position: Iodine is a superior leaving group, facilitating rapid oxidative addition at the C8 position under relatively mild temperatures compared to its chloro- or bromo- analogues 2.

Mechanistic Insights & Causality of Experimental Choices

To ensure high conversion rates and suppress side reactions (such as protodeboronation or homocoupling), every reagent in this protocol is selected based on strict mechanistic causality 3.

  • Catalyst Selection (Pd(dppf)Cl₂): The imidazo[1,2- a ]pyridine core contains coordinating nitrogen atoms that can poison simple palladium catalysts. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a sterically demanding environment that prevents substrate coordination to the metal center while efficiently handling the electron-deficient aryl iodide.

  • Base Stoichiometry (K₂CO₃): We utilize 3.5 to 4.0 equivalents of mild inorganic base. Exactly 1.0 equivalent is consumed immediately to neutralize the HCl salt and liberate the free base. The remaining 2.5–3.0 equivalents are required to form the reactive "ate" complex with the boronic acid, which is mandatory for transmetalation.

  • Solvent System (1,4-Dioxane/H₂O, 4:1): A biphasic or highly polar homogeneous mixture is required. Water is essential to dissolve the K₂CO₃ and facilitate the formation of the boronate complex, while 1,4-dioxane solubilizes the highly polar nitro-aromatic substrate.

Mechanism Pd Pd(0) Active Catalyst OA Oxidative Addition (C8-I Cleavage) Pd->OA 8-Iodo Substrate TM Transmetalation (Boronate Transfer) OA->TM Ar-B(OH)2 + Base RE Reductive Elimination (C-C Formation) TM->RE RE->Pd Product Release

Caption: Catalytic cycle of Suzuki-Miyaura coupling for 8-iodo-imidazo[1,2-a]pyridines.

Quantitative Data: Expected Yields & Scope

The following table summarizes the expected performance of this protocol across various boronic acid classes. Quantitative data is derived from standardized 1.0 mmol scale reactions.

Boronic Acid PartnerEquivalentsTemp (°C)Time (h)Expected Yield (%)Mechanistic Note
Phenylboronic acid1.2802.585 - 92%Standard baseline reactivity.
4-Methoxyphenylboronic acid1.2802.088 - 95%Electron-rich; accelerates transmetalation.
3-Pyridylboronic acid1.5904.065 - 75%Heteroaryl; prone to protodeboronation. Requires excess.
2,6-Dimethylphenylboronic acid2.0906.045 - 55%Sterically hindered; requires extended heating.

Experimental Protocol

This methodology is designed as a self-validating system. Follow the steps sequentially to ensure reproducibility.

Workflow N1 Salt Neutralization N2 Argon Degassing N1->N2 N3 Pd-Catalyzed Coupling N2->N3 N4 Aqueous Workup N3->N4 N5 Chromatography N4->N5

Caption: Experimental workflow for cross-coupling hydrochloride salt substrates.

Step-by-Step Methodology (1.0 mmol Scale)
  • Reagent Assembly: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 8-Iodo-6-nitro-imidazo[1,2- a ]pyridine hydrochloride (325.5 mg, 1.0 mmol) and the desired Arylboronic acid (1.2 mmol).

  • Base Addition & Neutralization: Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃) (483.7 mg, 3.5 mmol). Crucial Step: The excess base is mandatory to neutralize the HCl salt.

  • Solvent Introduction: Add 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL).

  • Degassing (Self-Validation Checkpoint 1): Seal the vial with a septum cap. Sparge the heterogeneous mixture with Argon gas for exactly 15 minutes using a submerged needle. Visual Cue: The mixture will appear as a yellow/orange suspension due to the nitroaromatic core.

  • Catalyst Addition: Briefly remove the septum under a positive flow of Argon and add Pd(dppf)Cl₂·CH₂Cl₂ (40.8 mg, 0.05 mmol, 5 mol%). Re-seal and purge the headspace with Argon for 2 minutes.

  • Reaction Execution: Transfer the vial to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800 rpm) for 2.5 hours.

  • Reaction Monitoring (Self-Validation Checkpoint 2):

    • Visual Cue: The reaction mixture will transition from an orange suspension to a dark brown/black mixture as Pd(0) nanoparticles aggregate near completion.

    • LC-MS Tracking: Aliquot 10 µL, dilute in MeCN, and inject. The starting material free base will appear at m/z 290.0[M+H]⁺ . Ensure complete disappearance of this peak.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 70:30 to 40:60) to afford the pure 8-aryl-6-nitro-imidazo[1,2- a ]pyridine derivative.

Troubleshooting & Self-Validation Matrix

ObservationMechanistic CauseCorrective Action
Incomplete Conversion (SM remains on LC-MS)Insufficient base to neutralize the HCl salt, preventing transmetalation.Verify K₂CO₃ equivalents. Add an additional 1.0 eq of base and continue heating.
High Protodeboronation (Ar-H detected)Boronic acid degraded before oxidative addition could occur.Ensure rigorous degassing. Increase boronic acid to 1.5 eq.
Black Precipitate at t=0 Premature catalyst degradation (Pd black formation) due to oxygen.Sparging was inadequate. Ensure Argon is bubbled through the solvent, not just the headspace.

References

  • Source: imist.
  • Source: mdpi.
  • Source: acs.
  • Direct arylation and Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines catalyzed by (SIPr)Pd(allyl)

Sources

Application Note: Buchwald-Hartwig Amination of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, frequently found in therapeutics targeting various central nervous system and oncological indications 1. Functionalization of this core via the Buchwald-Hartwig amination enables the rapid synthesis of diverse C-N coupled analogs. However, performing this cross-coupling on 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride presents a multifaceted synthetic challenge. This application note details a robust, self-validating protocol designed to overcome the specific electronic and physical hurdles of this substrate.

A successful amination of this substrate requires navigating three distinct molecular features:

  • Hydrochloride Salt Neutralization : The starting material exists as an HCl salt. If not properly neutralized in situ, the acidic proton will irreversibly protonate the amine coupling partner or degrade the electron-rich phosphine ligand, halting the catalytic cycle 2. Consequently, an excess of base (typically 2.5–3.0 equivalents) is mandatory.

  • Nitro Group Sensitivity : The 6-nitro substituent is highly electron-withdrawing, which beneficially accelerates the oxidative addition of the palladium catalyst into the 8-iodo bond. However, nitroaromatics are highly sensitive to strong bases (e.g., sodium tert-butoxide, NaOtBu), which can trigger undesired reduction pathways or nucleophilic aromatic substitution (SNAr) side reactions 3.

  • Imidazopyridine Coordination : The nitrogen-dense core can competitively bind to the palladium center, leading to catalyst poisoning. This necessitates the use of a bulky, electron-rich phosphine ligand (e.g., BrettPhos or Xantphos) to enforce the desired reductive elimination and prevent substrate-induced catalyst deactivation 4.

Reaction Design & Optimization Data

To balance these competing factors, a mild inorganic base such as Cesium Carbonate (Cs₂CO₃) is selected. It is sufficiently basic to neutralize the HCl salt and deprotonate the coordinated amine, yet mild enough to leave the 6-nitro group intact. The combination of Pd₂(dba)₃ and BrettPhos in 1,4-dioxane provides an optimal environment for the reaction.

Table 1: Optimization of the Buchwald-Hartwig Amination Conditions

EntryCatalyst / LigandBase (Equiv)SolventTemp (°C)Yield (%)Observation / Causality
1Pd₂(dba)₃ / BINAPNaOtBu (3.0)Toluene100<10%Extensive degradation of the nitro group; black tar formation.
2Pd(OAc)₂ / XantphosK₃PO₄ (3.0)1,4-Dioxane10045%Moderate conversion; incomplete neutralization of the HCl salt.
3 Pd₂(dba)₃ / BrettPhos Cs₂CO₃ (3.0) 1,4-Dioxane 100 88% Optimal yield; clean conversion with intact nitro group.
4Pd₂(dba)₃ / BrettPhosCs₂CO₃ (1.5)1,4-Dioxane10022%Stalled reaction; insufficient base to neutralize the HCl salt.

Workflow & Catalytic Cycle Visualization

G cluster_workflow Buchwald-Hartwig Amination Workflow N1 1. In Situ Neutralization HCl Salt + Cs2CO3 N2 2. Oxidative Addition Pd(0) + 8-Iodo Substrate N1->N2 N3 3. Amine Coordination & Deprotonation N2->N3 N4 4. Reductive Elimination C-N Bond Formation N3->N4 N4->N2 Pd(0) Regeneration N5 5. Product Isolation Pd Removal via Celite N4->N5

Logical workflow and catalytic cycle of the Buchwald-Hartwig amination process.

Detailed Experimental Protocol

Self-Validating Methodology for 1.0 mmol Scale

Reagents Required:

  • 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride : 1.0 mmol (1.0 equiv)

  • Amine coupling partner (e.g., morpholine or primary aniline): 1.2 mmol (1.2 equiv)

  • Pd₂(dba)₃ : 0.02 mmol (2 mol% Pd)

  • BrettPhos : 0.04 mmol (4 mol%)

  • Cs₂CO₃ (anhydrous, finely powdered): 3.0 mmol (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed): 10 mL

Step-by-Step Procedure:

  • Preparation & Inert Atmosphere : Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon or Nitrogen. Buchwald-Hartwig aminations are highly sensitive to oxygen, which can oxidize the phosphine ligand 2.

  • Solid Reagent Charging : Add the 8-iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride, Pd₂(dba)₃, BrettPhos, and Cs₂CO₃ to the flask.

    • Causality: Charging the base and substrate together allows the immediate neutralization of the HCl salt upon solvent addition, protecting the catalyst from acidic degradation.

  • Degassing : Seal the tube with a septum. Evacuate the flask and backfill with Argon (repeat 3 times).

  • Liquid Addition : Add the amine (if liquid) and anhydrous 1,4-dioxane via syringe.

  • Reaction Execution : Place the flask in a pre-heated oil bath at 100 °C. Stir vigorously (800-1000 rpm).

    • Self-Validation Checkpoint: Within the first 15 minutes, the mixture should transition from a dark red/purple suspension to a lighter orange/yellow slurry. This color shift visually validates the formation of the active Pd(0)-ligand complex and successful oxidative addition.

  • Monitoring : Stir for 12-16 hours. Monitor completion via TLC or LC-MS.

    • LC-MS Note: Look for the mass of the free base product, as the HCl is neutralized by the Cs₂CO₃.

  • Workup & Isolation : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the suspension through a pad of Celite to remove the inorganic salts (CsCl, excess Cs₂CO₃) and precipitated palladium black 4.

  • Purification : Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Troubleshooting Guide

  • Issue : Starting material remains unconsumed, and the reaction turns black immediately.

    • Cause: Oxygen ingress or wet solvent. The black color is inactive palladium black.

    • Solution: Ensure 1,4-dioxane is strictly anhydrous and rigorously degassed (sparged with Argon for 30 mins prior to use).

  • Issue : High conversion but multiple side products observed.

    • Cause: Base-mediated degradation of the nitro group.

    • Solution: Ensure the reaction temperature does not exceed 100 °C and verify that Cs₂CO₃ is used rather than stronger bases like alkoxides.

References

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing. 1

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(3-Chloro-5-fluorophenyl)aniline, HCl. Benchchem. 2

  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners. ACS Publications. 3

  • Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates. ACS Publications. 4

Sources

Application Notes and Protocols for 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride: A Versatile Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold and the Strategic Utility of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and marketed drugs.[1][2] This bicyclic heterocyclic system is present in well-known medications such as zolpidem (an insomnia treatment), alpidem (an anxiolytic), and zolimidine (a gastroprotective agent).[3][4] The therapeutic potential of this scaffold is vast, with derivatives exhibiting anticancer, antimycobacterial, antiviral, and anti-inflammatory properties, among others.[2][4] Its synthetic tractability and the ability to functionalize various positions on the ring system make it an attractive starting point for the development of novel therapeutic agents.[1][5]

This guide focuses on a particularly valuable precursor for drug discovery campaigns: 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride . This compound is strategically designed for divergent synthesis, offering two distinct and orthogonal points for chemical modification: the 8-iodo group, which is primed for a variety of palladium-catalyzed cross-coupling reactions, and the 6-nitro group, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr) and can also be reduced to an amino group for further derivatization. This dual functionality allows for the systematic and efficient generation of diverse chemical libraries to explore structure-activity relationships (SAR).

These application notes provide a comprehensive overview of the physicochemical properties of 8-iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride and detailed, field-proven protocols for its application in key synthetic transformations, empowering researchers to leverage this versatile building block in their drug discovery endeavors.

Physicochemical Properties and Handling

Structure:

Table 1: Physicochemical Properties of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride

PropertyValueSource/Comment
Molecular Formula C7H5ClIN3O2Calculated
Molecular Weight 325.50 g/mol Calculated
Appearance Likely a pale yellow to brown crystalline solidBased on similar compounds
Solubility Expected to be soluble in polar protic solvents like water and alcohols, and polar aprotic solvents like DMSO and DMF.General property of hydrochloride salts.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.Standard laboratory practice.
Handling of the Hydrochloride Salt in Reactions

8-Iodo-6-nitro-imidazo[1,2-a]pyridine is provided as a hydrochloride salt to enhance its stability and shelf-life. In most palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, which are typically performed under basic conditions, the hydrochloride salt can often be used directly. The base in the reaction mixture (e.g., K2CO3, Cs2CO3, NaOtBu) is generally sufficient to neutralize the hydrochloride and generate the free base in situ. However, for reactions that are particularly sensitive to the initial pH or the presence of chloride ions, a pre-neutralization step may be considered. This can be achieved by partitioning the hydrochloride salt between a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and a mild aqueous base (e.g., saturated NaHCO3 solution), followed by separation, drying of the organic layer, and solvent evaporation to yield the free base. For the protocols outlined below, in situ neutralization is assumed unless otherwise specified.

Synthetic Applications: Detailed Protocols

The 8-iodo substituent is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl >> F.[6] The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition to a Pd(0) catalyst, which is the initial step in many cross-coupling catalytic cycles.[7][8]

Suzuki-Miyaura Cross-Coupling: Synthesis of 8-Aryl-6-nitro-imidazo[1,2-a]pyridines

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron species and an organic halide.[9] This reaction is widely used in medicinal chemistry for the synthesis of biaryl and heteroaryl-aryl structures. The presence of the electron-withdrawing nitro group on the imidazo[1,2-a]pyridine core is well-tolerated in Suzuki couplings.[6]

  • Catalyst System: A combination of a palladium source like Pd(OAc)2 or Pd(PPh3)4 and a suitable phosphine ligand is commonly employed. For heteroaryl iodides, ligands such as triphenylphosphine (PPh3) or more electron-rich and bulky ligands like XPhos can be effective in promoting the catalytic cycle.[6][10]

  • Base: An inorganic base such as K2CO3, Cs2CO3, or K3PO4 is required to activate the boronic acid for transmetalation.[11] The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[11]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification reagents 8-Iodo-6-nitro-imidazo[1,2-a]pyridine HCl Arylboronic acid Pd Catalyst & Ligand Base solvent Solvent (e.g., Dioxane/H2O) reagents->solvent Combine in reaction vessel heat Heat under Inert Atmosphere (N2 or Ar) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with water monitor->quench extract Extract with organic solvent quench->extract purify Column Chromatography extract->purify Product Product purify->Product G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification reagents 8-Iodo-6-nitro-imidazo[1,2-a]pyridine HCl Terminal Alkyne Pd Catalyst & CuI Amine Base solvent Anhydrous Solvent (e.g., THF) reagents->solvent Combine under N2/Ar stir Stir at Room Temp or gentle heating solvent->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter off amine salts monitor->filter concentrate Concentrate filtrate filter->concentrate purify Column Chromatography concentrate->purify Product Product purify->Product G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification reagents 8-Iodo-6-nitro-imidazo[1,2-a]pyridine HCl Amine Pd Pre-catalyst & Ligand Strong Base solvent Anhydrous Solvent (e.g., Toluene) reagents->solvent Combine under N2/Ar heat Heat under Inert Atmosphere (N2 or Ar) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with water monitor->quench extract Extract with organic solvent quench->extract purify Column Chromatography extract->purify Product Product purify->Product G cluster_path1 Pathway A cluster_path2 Pathway B start 8-Iodo-6-nitro-imidazo[1,2-a]pyridine HCl suzuki Suzuki / Sonogashira / Buchwald-Hartwig start->suzuki reduction2 Nitro Reduction (e.g., Fe/HCl, SnCl2) start->reduction2 intermediate1 8-R-6-nitro-imidazo[1,2-a]pyridine suzuki->intermediate1 reduction1 Nitro Reduction (e.g., Fe/HCl, SnCl2) intermediate1->reduction1 amine1 8-R-6-amino-imidazo[1,2-a]pyridine reduction1->amine1 derivatization1 Amidation / Sulfonylation / etc. amine1->derivatization1 library1 Diverse Library 1 derivatization1->library1 intermediate2 8-Iodo-6-amino-imidazo[1,2-a]pyridine reduction2->intermediate2 derivatization2 Amidation / Sulfonylation / etc. intermediate2->derivatization2 amine2 8-Iodo-6-R'-imidazo[1,2-a]pyridine derivatization2->amine2 suzuki2 Suzuki / Sonogashira / Buchwald-Hartwig amine2->suzuki2 library2 Diverse Library 2 suzuki2->library2

Sources

Preparation of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride stock solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Preparation and Handling of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine Hydrochloride Stock Solutions for In Vitro Assays

Scientific Context & Scaffold Significance

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, forming the core of numerous therapeutics ranging from anxiolytics (e.g., zolpidem) to novel oncology and anti-tuberculosis candidates . The specific derivative, 8-iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride (CAS: 1951439-63-6), serves as a critical functionalized intermediate and test article in structure-activity relationship (SAR) studies .

Due to its unique physicochemical properties—specifically the highly lipophilic iodo and nitro substitutions combined with a hydrochloride salt form—preparing stable, biologically compatible stock solutions requires precise solvent management to prevent assay artifacts, compound precipitation, and degradation.

Physicochemical Profiling & Causality in Handling

Before protocol execution, it is imperative to understand how the molecule's structural features dictate its macroscopic behavior in solution. As a self-validating approach, each handling step must anticipate and mitigate the compound's inherent chemical liabilities.

Table 1: Physicochemical Properties and Mechanistic Implications

PropertyValue / CharacteristicMechanistic Implication for In Vitro Assays
Chemical Formula C7​H4​IN3​O2​⋅HCl The HCl salt improves initial solvation but releases equimolar protons upon aqueous dilution. This necessitates high-capacity buffering to prevent local pH drops.
Molecular Weight ~325.5 g/mol Used for precise molarity calculations (e.g., 3.255 mg per mL for a 10 mM stock).
Lipophilicity High (due to Iodo group)Prone to "solvent crash" (nucleation and precipitation) when transitioning rapidly from pure DMSO to aqueous assay media.
Photostability Low to ModerateThe heavy iodine atom and the nitro group are susceptible to photolytic cleavage and reduction, respectively. Requires amber vials for storage.

Mechanistic Rationale for Solvent and Buffer Selection

  • Anhydrous DMSO as the Primary Solvent: Dimethyl sulfoxide (DMSO) is universally employed for primary stocks due to its high dielectric constant, which effectively disrupts the crystal lattice of planar heterocycles. Anhydrous DMSO ( 0.005% water) is mandatory; atmospheric moisture absorbed by standard DMSO can trigger premature hydrolysis or micro-precipitation of the hydrophobic free base during freeze-thaw cycles .

  • Buffer Capacity During Aqueous Transition: Because the compound is an HCl salt, direct dilution into unbuffered water or weak media will cause a localized pH drop. If the pH falls below the pKa of the imidazopyridine core, the solubility profile shifts drastically, often leading to aggregation. We mandate the use of HEPES or Phosphate-Buffered Saline (PBS) at pH 7.4 with sufficient buffering capacity (e.g., 50 mM) for all intermediate dilutions.

Step-by-Step Methodology: Self-Validating Preparation Workflow

Phase 1: Primary Stock Generation (10 mM)
  • Equilibration: Allow the lyophilized powder of 8-iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation upon opening.

  • Weighing: Weigh exactly 3.26 mg of the compound using a microbalance enclosed in a static-free draft shield.

  • Solvation: Add 1.00 mL of anhydrous, cell-culture grade DMSO directly to the vial.

  • Dissolution & Verification: Vortex for 30 seconds. If visually turbid, sonicate in a water bath at 25°C for 5 minutes.

    • Self-Validation Step: Inspect the solution against a strong light source using both black and white backgrounds to ensure the absolute absence of micro-crystals.

  • Storage: Aliquot into single-use amber glass vials (to prevent photodehalogenation) and store at -20°C.

Phase 2: Intermediate and Final Assay Dilution

To prevent "solvent crash," the transition from 100% DMSO to aqueous media must be gradual.

  • Intermediate Stock (100x): Dilute the 10 mM primary stock 1:10 in pure DMSO to create a 1 mM working stock.

  • Aqueous Transition: Pipette the 1 mM DMSO stock into the aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4) at a 1:100 ratio to yield a 10 µM final assay concentration.

    • Crucial Technique: Add the DMSO stock dropwise to the center of the buffer while vortexing to ensure rapid dispersion. This prevents localized high concentrations that induce nucleation.

  • Final DMSO Concentration: The final assay medium will contain 1% DMSO. For highly sensitive cell lines, a further 1:2 or 1:10 dilution in buffer may be required to achieve 0.1% - 0.5% DMSO, the accepted threshold for avoiding solvent-induced cytotoxicity .

Table 2: Serial Dilution Matrix for Target Assay Concentrations

Target Assay Conc.Primary StockIntermediate StockVolume of Int. StockVolume of Assay BufferFinal DMSO %
10 µM 10 mM1 mM (1:10 in DMSO)10 µL990 µL1.0%
1 µM 10 mM100 µM (1:100 in DMSO)10 µL990 µL1.0%
100 nM 10 mM100 µM (1:100 in DMSO)1 µL999 µL0.1%

Experimental Workflow Diagram

G Powder 8-Iodo-6-nitro-imidazo[1,2-a]pyridine HCl (Equilibrated Solid) DMSO Add Anhydrous DMSO (To yield 10 mM) Powder->DMSO Stock Primary Stock (10 mM) Store at -20°C in Amber Vials DMSO->Stock QC1 QC Check 1: Visual & LC-MS (Verify complete dissolution) Stock->QC1 Dilution Intermediate DMSO Dilution (e.g., 1 mM Working Stock) QC1->Dilution AqTransition Aqueous Buffer Transition (Dropwise addition with vortexing) Dilution->AqTransition QC2 QC Check 2: Nephelometry (Detect micro-precipitation) AqTransition->QC2 Assay Final In Vitro Assay (Target Conc. achieved, DMSO ≤ 1%) QC2->Assay

Workflow for the preparation and validation of imidazo[1,2-a]pyridine stock solutions.

Quality Control & Troubleshooting

  • Turbidimetric Solubility Assay (Nephelometry): Because visual inspection of micro-precipitation is highly subjective, use a microplate reader to measure absorbance at 620 nm immediately after aqueous dilution . A sudden increase in absorbance compared to a DMSO-matched buffer blank indicates compound precipitation.

  • Mitigating Precipitation: If precipitation occurs at the required assay concentration, the addition of biologically inert co-solvents or surfactants (e.g., 0.01% Tween-20 or 0.1% Bovine Serum Albumin) to the aqueous buffer prior to compound addition can stabilize the supersaturated state by lowering the surface tension and encapsulating the hydrophobic core.

References

  • Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. URL:[Link]

  • de Oliveira, C. M., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 9(2), 2004-2032. URL:[Link]

  • OECD (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment, No. 286, OECD Publishing, Paris. URL:[Link]

  • Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacology & Translational Science, 4(6), 1818–1834. URL:[Link]

Application Note: Chemoselective Catalytic Hydrogenation of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Scope

Imidazo[1,2-a]pyridines are privileged bicyclic scaffolds in drug discovery, frequently serving as core pharmacophores for kinase inhibitors and GABA_A receptor modulators. The functionalization of these systems often requires the strategic retention of reactive handles—such as aryl iodides—for downstream cross-coupling reactions.

The transformation of 8-iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride to its corresponding 6-amino derivative presents a formidable chemoselectivity challenge. Standard catalytic hydrogenation conditions (e.g., Pd/C with H₂) inevitably lead to rapid hydrodehalogenation due to the weak C(sp²)–I bond energy (~65 kcal/mol). This application note details a robust, self-validating protocol utilizing a poisoned platinum catalyst to achieve quantitative nitro reduction while completely preserving the sensitive aryl iodide moiety.

Mechanistic Causality & Catalyst Selection

As a Senior Application Scientist, it is critical to look beyond empirical screening and understand the thermodynamic drivers of the reaction to ensure reproducibility.

  • The Failure of Palladium: Standard palladium catalysts facilitate rapid oxidative addition into the C–I bond, leading to [1]. The reaction proceeds via hydride insertion and reductive elimination, irreversibly stripping the molecule of its crucial iodine handle.

  • The Pt(S)/C Solution: To achieve chemoselectivity, the catalytic thermodynamic profile must be altered. As demonstrated in foundational studies on heteroaryl halides, sulfided platinum (Pt(S)/C) provides an [2]. Sulfur acts as a selective poison, strongly coordinating to the highly active, low-coordination Pt sites (corners and edges) responsible for C–I bond cleavage. Meanwhile, the planar terraces of the Pt nanoparticles remain sufficiently active to coordinate the highly polar nitro group.

  • The Role of the Hydrochloride Salt: Maintaining the substrate as a hydrochloride salt is not merely a solubility choice; it is a mechanistic necessity. Protonation of the basic bridgehead nitrogen prevents it from coordinating to and poisoning the platinum catalyst, a common failure mode in the[3].

Catalyst Screening & Quantitative Data

To validate the choice of catalyst, a controlled screening was performed. The data below summarizes the chemoselectivity profile across different transition metal systems.

Catalyst System (5 mol% Metal)Conversion (%)Target Amine Yield (%)Deiodinated Byproduct (%)Mechanistic Observation
10% Pd/C >99%<5%>90%Rapid oxidative addition into C–I bond.
5% Pt/C (Unpoisoned) >99%45%50%Insufficient differentiation between N–O and C–I activation.
Raney Nickel 85%60%15%Incomplete conversion; basic surface promotes side reactions.
5% Pt(S)/C >99% >95% <2% Optimal chemoselectivity; C–I bond fully preserved.

Reaction Pathway Visualization

Pathway SM 8-Iodo-6-nitro-imidazo[1,2-a]pyridine (Hydrochloride Salt) Nitroso Nitroso Intermediate (Transient) SM->Nitroso + H2 Pt(S)/C (Fast) Dehalo_SM 6-nitro-imidazo[1,2-a]pyridine (Deiodinated SM) SM->Dehalo_SM Pd/C or Unpoisoned Pt Oxidative Addition Hydroxyl Hydroxylamine Intermediate (Accumulation Risk) Nitroso->Hydroxyl + H2 Pt(S)/C (Fast) Product 8-Iodo-6-amino-imidazo[1,2-a]pyridine (Target Amine) Hydroxyl->Product + H2, - H2O Pt(S)/C (Rate-Limiting) Dehalo_Prod 6-amino-imidazo[1,2-a]pyridine (Deiodinated Byproduct) Product->Dehalo_Prod Pd/C or Unpoisoned Pt Hydrodehalogenation Dehalo_SM->Dehalo_Prod + H2

Chemoselective hydrogenation pathway vs. competitive hydrodehalogenation.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. It incorporates specific In-Process Controls (IPC) to ensure the reaction does not stall at the hydroxylamine intermediate—a common pitfall that leads to poor yields and complex purification.

Materials & Reagents
  • Substrate: 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride (10.0 mmol, ~3.25 g)

  • Catalyst: 5% Pt(S)/C, 50% water wet (0.5 mol% Pt, ~390 mg wet weight)

  • Solvent: Methanol, HPLC grade, degassed (50 mL)

  • Gas: Hydrogen (99.99% purity)

Step-by-Step Procedure
  • Reactor Preparation: Equip a 100 mL Parr shaker or autoclave with a magnetic stirrer and internal temperature probe. Purge the vessel with Nitrogen (3 cycles of pressurize to 3 bar / vent) to ensure an oxygen-free environment.

  • Substrate & Catalyst Loading: Charge the reactor with 3.25 g of the substrate. Add 50 mL of degassed methanol. Carefully add 390 mg of the wet 5% Pt(S)/C catalyst. Causality Note: Always add the catalyst to the solvent under a nitrogen blanket to prevent the dry carbon support from igniting the methanol vapors.

  • Hydrogenation: Purge the reactor with Hydrogen gas (3 cycles of pressurize to 3 bar / vent). Pressurize the reactor to exactly 3.0 bar of H₂.

  • Reaction Execution: Initiate vigorous stirring (800+ RPM to overcome gas-liquid mass transfer limitations). Maintain the internal temperature between 25 °C and 30 °C. Causality Note: Nitro reduction is highly exothermic. If the temperature exceeds 40 °C, the thermodynamic barrier for C–I cleavage may be breached, leading to deiodination.

  • In-Process Control (IPC) via LC-MS: After 4 hours, halt stirring, vent the H₂, and sample 50 µL of the reaction mixture. Analyze via LC-MS.

    • Self-Validation Check: Look for the hydroxylamine intermediate (M+16 relative to the target amine). If the hydroxylamine mass is present, repressurize with H₂ and continue for 2 hours. The reduction of hydroxylamine to the amine is the rate-limiting step.

  • Workup & Isolation: Once IPC confirms complete conversion, purge the reactor with Nitrogen (3 cycles). Filter the reaction mixture through a tight pad of Celite under a nitrogen atmosphere to remove the catalyst. Wash the filter cake with 20 mL of methanol.

  • Concentration: Concentrate the filtrate under reduced pressure at 35 °C to yield the crude 8-iodo-6-amino-imidazo[1,2-a]pyridine hydrochloride as a stable solid.

Quality Control & Troubleshooting

  • Hydroxylamine Accumulation: If the reaction stalls at the hydroxylamine stage, it is typically due to insufficient hydrogen mass transfer. Ensure the stirring rate is maximized and verify that the reactor pressure has not dropped. Do not increase the temperature to force the reaction, as this will trigger dehalogenation.

  • Catalyst Filtration: The filtered Pt(S)/C catalyst remains highly reactive and potentially pyrophoric. Never allow the Celite pad to run completely dry in the presence of air. Keep it wet with water immediately after the methanol wash is complete.

References

  • Title: Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides Source: The Journal of Organic Chemistry, 2011, 76(21), 8999–9004. URL: [Link]

  • Title: Efficient Catalytic System for Chemoselective Hydrogenation of Halonitrobenzene to Haloaniline Using PtZn Intermetallic Compound Source: ACS Catalysis, 2016, 6(1), 41-45. URL: [Link]

  • Title: Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst Source: Organic Letters, 2021, 23(10), 3828–3833. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Dehalogenation in Cross-Coupling of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for cross-coupling electron-deficient, salt-form heterocycles. As a Senior Application Scientist, I have structured this guide to move beyond generic advice, focusing on the specific chemical causality that leads to hydrodehalogenation in your Suzuki-Miyaura workflows.

By understanding the electronic properties of the imidazo[1,2-a]pyridine core and the stoichiometric disruption caused by the hydrochloride salt, you can engineer a self-validating protocol that completely suppresses this undesired side reaction.

Mechanistic Pathway: Cross-Coupling vs. Dehalogenation

To troubleshoot dehalogenation, we must first visualize where the catalytic cycle diverges. The diagram below illustrates how the highly electrophilic palladium intermediate can either proceed to the desired product via transmetalation or be hijacked by hydride sources to form the dehalogenated byproduct.

MechanisticPathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast due to -NO2) Pd0->OxAdd 8-Iodo-substrate PdII Ar-Pd(II)-I (Electrophilic Intermediate) OxAdd->PdII Transmetalation Transmetalation (Requires Base & Boronate) PdII->Transmetalation Optimal Conditions Hydride Hydride Abstraction (From Solvent/Amine) PdII->Hydride Hydride Source Present (e.g., Alcohols, HCl salt) RedElim1 Reductive Elimination Transmetalation->RedElim1 RedElim1->Pd0 Product Desired Biaryl Product (Cross-Coupled) RedElim1->Product PdH Ar-Pd(II)-H Hydride->PdH RedElim2 Reductive Elimination PdH->RedElim2 RedElim2->Pd0 Byproduct Hydrodehalogenated Byproduct RedElim2->Byproduct

Divergent catalytic pathways: Desired cross-coupling vs. undesired hydrodehalogenation.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why is 8-Iodo-6-nitro-imidazo[1,2-a]pyridine so uniquely prone to hydrodehalogenation? A1: The causality lies in the electronic properties of the substrate. The nitro group at the C6 position is strongly electron-withdrawing, which depletes electron density from the imidazo[1,2-a]pyridine core[1]. While this electron deficiency accelerates the initial oxidative addition of the Pd(0) catalyst to the C8-I bond, it results in a highly electrophilic Ar-Pd(II)-I intermediate. Electron-deficient N-heterocyclic palladium intermediates are exceptionally susceptible to reduction (hydride attack) if the subsequent transmetalation step is not fast enough[1].

Q2: How does the hydrochloride (HCl) salt specifically disrupt the Suzuki-Miyaura coupling? A2: The Suzuki coupling strictly requires a base to activate the boronic acid (forming a reactive boronate complex) and to facilitate ligand exchange on the palladium center[2][3]. A standard Suzuki protocol uses 2.0 equivalents of base. However, because your substrate is an HCl salt, exactly 1.0 equivalent of the base is immediately consumed to neutralize the acidic proton. This leaves only 1.0 equivalent for the catalytic cycle, which drastically slows down transmetalation. When transmetalation becomes the rate-limiting step, the long-lived Pd(II) intermediate undergoes premature reductive elimination with trace hydrides, yielding the dehalogenated byproduct[4].

Q3: Where are the hydrides coming from, and how do I eliminate them? A3: The most widely accepted mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species[1]. Hydrides typically originate from:

  • Solvents: Alcoholic solvents (ethanol, methanol) or ethereal solvents (THF) at elevated temperatures can act as hydride donors via β -hydride elimination[1][5].

  • Amine Bases: Organic bases like triethylamine can also undergo β -hydride elimination, transferring a hydride to the Pd center. Solution: Switch to aprotic, non-hydride-donating solvents like Toluene/Water or Dioxane/Water mixtures, and strictly use inorganic bases[5].

Q4: Which ligands are best suited to outcompete the dehalogenation pathway? A4: To prevent dehalogenation, you must accelerate transmetalation and reductive elimination. Switch from simple phosphines (like PPh3) to bulkier, more electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands like dppf[1]. These ligands stabilize the Pd center and sterically force the reductive elimination of the desired biaryl product before background reduction can occur.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between base stoichiometry, solvent selection, and the resulting product distribution. Notice how correcting the base equivalents and removing hydride-donating solvents flips the reaction from predominantly dehalogenation to high-yield cross-coupling[1][6].

Base (Equivalents)Solvent SystemLigandYield of Cross-Coupled Product (%)Yield of Dehalogenated Byproduct (%)
Na₂CO₃ (2.0 eq)EtOH/H₂O (4:1)PPh₃15%75%
K₂CO₃ (2.0 eq)Dioxane/H₂O (4:1)PPh₃40%45%
K₃PO₄ (3.0 eq)Dioxane/H₂O (4:1)PPh₃65%20%
K₃PO₄ (3.0 eq) Toluene/H₂O (10:1) XPhos 92% <5%

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol isolates the variable of the acidic proton by incorporating an explicit free-basing step, followed by an optimized Suzuki-Miyaura coupling.

Phase 1: Substrate Free-Basing (Variable Isolation)

Self-Validation Check: By removing the HCl salt prior to the reaction, you eliminate the risk of base-stoichiometry miscalculations and prevent localized acidic micro-environments that promote protodehalogenation.

  • Suspend 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride (1.0 mmol) in ethyl acetate (15 mL).

  • Add saturated aqueous NaHCO₃ (15 mL) and stir vigorously for 30 minutes at room temperature.

  • Separate the organic layer. Extract the aqueous layer once more with ethyl acetate (10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base. Checkpoint: Analyze via LC-MS to confirm the mass of the free base and the absence of degradation.

Phase 2: Optimized Suzuki-Miyaura Coupling
  • Reagent Loading: In an oven-dried Schlenk flask, combine the free-based 8-Iodo-6-nitro-imidazo[1,2-a]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv - Note: reduced from 3.0 eq because the substrate is already free-based), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%)[1].

  • Solvent Addition & Degassing: Add a degassed mixture of Toluene/H₂O (10:1, 0.1 M concentration). Degas the entire mixture via three freeze-pump-thaw cycles. Strict exclusion of oxygen prevents homocoupling, while the aprotic solvent prevents hydride donation.

  • Reaction: Heat the mixture to 80 °C under an inert argon atmosphere with vigorous stirring for 4–6 hours[1].

  • Monitoring: Monitor the reaction via LC-MS. Look for the disappearance of the starting material mass and the appearance of the product mass. If the dehalogenated mass (M - I + H) appears at >5%, verify your solvent purity and degassing technique.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and purify via flash column chromatography[1].

References

  • Benchchem. how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
  • Benchchem. Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. Benchchem.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines. The Journal of Organic Chemistry.
  • Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates with 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals experiencing stalled reactions, low yields, or complex byproduct mixtures when utilizing 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira).

This molecule presents a "perfect storm" of synthetic challenges:

  • The Hydrochloride Salt : Rapidly consumes the essential basic reagents required for catalytic turnover.

  • The 6-Nitro Group : A powerful electron-withdrawing group (EWG) that drastically alters the electronic density of the imidazo[1,2-a]pyridine core, affecting transmetalation and reductive elimination kinetics.

  • The 8-Iodo Position : Sterically congested due to the adjacent bridgehead nitrogen (N1), which can also competitively coordinate to metal centers.

Troubleshooting Workflow

TroubleshootingWorkflow Start Issue: Low Conversion (< 20% Yield) CheckSalt Phase 1: Salt Neutralization Is the HCl salt consuming your catalytic base? Start->CheckSalt BaseAdjust Action: Add +1.0 to 1.5 eq Base (e.g., K3PO4) or Pre-freebase substrate CheckSalt->BaseAdjust CheckEWG Phase 2: Electronic Effects Is the 6-NO2 group stalling reductive elimination? BaseAdjust->CheckEWG LigandOpt Action: Switch to electron-rich, bulky ligands (e.g., XPhos, dppf) to force elimination CheckEWG->LigandOpt CheckSol Phase 3: Solubility Is the salt crashing out of the organic phase? LigandOpt->CheckSol SolventOpt Action: Use biphasic systems (Dioxane/H2O) with vigorous interfacial stirring CheckSol->SolventOpt Success Result: High Conversion (> 85% Yield) SolventOpt->Success

Step-by-step logical workflow for resolving low conversion rates with the target hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction stalls at 15% conversion despite using standard conditions (Pd(PPh3)4, 2.0 eq K2CO3, Toluene, 80°C). Why is the reaction dying? A1: The primary culprit is the hydrochloride salt form of your starting material. In a standard Suzuki coupling, the inorganic base is required to activate the boronic acid (forming the reactive boronate complex) for the transmetalation step. Causality: When you add 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride to the reaction, 1.0 equivalent of your K2CO3 is immediately consumed to neutralize the HCl and liberate the free base. This leaves only 1.0 equivalent of base for the actual catalytic cycle, which is insufficient, especially if ambient moisture or side reactions consume further base. Furthermore, the resulting chloride ions can compete with the ligand for palladium coordination, poisoning the catalyst. Solution: You must either pre-treat the starting material to isolate the free base before the reaction, or adjust your base stoichiometry to 3.0 - 3.5 equivalents to ensure sufficient basicity remains for transmetalation[1].

Q2: I adjusted the base to 3.5 equivalents, but the reaction is still sluggish and I am observing a significant amount of debrominated/deiodinated starting material. What is happening? A2: You are observing protodehalogenation (hydrodeiodination). This occurs when the intermediate palladium-aryl complex, formed after oxidative addition, reacts with a hydride source instead of undergoing transmetalation. Causality: The 6-nitro group is a powerful electron-withdrawing group. While it makes the initial oxidative addition of Pd(0) into the C8-I bond very fast, it makes the resulting Pd(II) intermediate highly electron-deficient. This electron-poor Pd(II) species is sluggish to undergo transmetalation. Because the intermediate sits in the reaction mixture for an extended period, it becomes susceptible to side reactions, such as picking up a proton/hydride from the solvent (especially if using alcohols) or the amine base, leading to the deiodinated byproduct (6-nitro-imidazo[1,2-a]pyridine)[1]. Solution: To accelerate transmetalation and reductive elimination, switch to a more electron-rich and sterically demanding ligand (such as XPhos or RuPhos) and use a stronger base like K3PO4.

Q3: The starting material doesn't seem to dissolve well in my solvent (THF or Toluene). Does this affect the yield? A3: Yes, drastically. Imidazo[1,2-a]pyridine hydrochlorides have very poor solubility in non-polar or moderately polar aprotic solvents. If the substrate remains suspended as a solid, the effective concentration in the catalytic cycle is near zero, leading to catalyst degradation (e.g., Pd black formation) before the reaction can proceed. Solution: Switch to a highly polar biphasic solvent system. A mixture of 1,4-Dioxane and Water (typically 4:1 or 3:1 v/v) is highly recommended[2]. The water solubilizes the HCl salt and the inorganic base, while the dioxane solubilizes the free-based organic substrate and the catalyst. Vigorous stirring (>800 rpm) is essential to maximize the interfacial surface area.

Quantitative Data Presentation

The following table summarizes the causal relationship between reaction parameters and conversion rates for the cross-coupling of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride, based on optimized internal protocols and literature precedents for similar imidazoheterocycles.

Base (Equivalents)Solvent SystemLigand / CatalystConversion (%)Primary ByproductMechanistic Reason for Result
K2CO3 (1.5 eq)ToluenePd(PPh3)4< 15%Unreacted SMBase entirely consumed by HCl salt; transmetalation stalls.
K2CO3 (3.0 eq)ToluenePd(PPh3)435%Deiodinated SMPoor solubility of salt in Toluene; slow transmetalation leads to protodehalogenation.
K3PO4 (3.5 eq)Dioxane/H2O (4:1)Pd(PPh3)465%Homocoupled Boronic AcidImproved solubility and base availability, but reductive elimination is still slow due to 6-NO2 group.
K3PO4 (3.5 eq) Dioxane/H2O (4:1) Pd2(dba)3 / XPhos > 90% Trace Electron-rich XPhos accelerates reductive elimination; biphasic system resolves solubility and salt issues.
Catalytic Cycle Bottlenecks

CatalyticCycle Pd0 Active Pd(0) Catalyst (e.g., Pd/XPhos) OxAdd Oxidative Addition (Fast due to 6-NO2 EWG) Pd0->OxAdd 8-Iodo-6-nitro... PdII Pd(II)-Aryl Complex (Electron-deficient) OxAdd->PdII TransMet Transmetalation BOTTLENECK: Requires excess base PdII->TransMet Risk: Protodehalogenation if delayed PdII_Trans Pd(II) Transmetalated Intermediate TransMet->PdII_Trans Boronic Acid + Active Base RedElim Reductive Elimination BOTTLENECK: Slowed by 6-NO2 EWG PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Coupled Product RedElim->Product

Catalytic cycle highlighting bottlenecks caused by the HCl salt and 6-nitro group.

Experimental Protocols: Optimized Suzuki-Miyaura Workflow

This self-validating protocol is engineered to overcome the specific electrochemical and solubility hurdles of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride[3].

Materials:

  • 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride (1.0 equiv, limiting reagent)

  • Aryl boronic acid (1.5 equiv)

  • Pd2(dba)3 (2.5 mol%, yielding 5 mol% Pd)

  • XPhos (6.0 mol%)

  • K3PO4 (3.5 equiv)

  • 1,4-Dioxane / Deionized Water (4:1 v/v)

Step-by-Step Methodology:

  • Solvent Degassing (Critical): In a separate flask, prepare the 4:1 Dioxane/Water mixture. Sparge vigorously with Argon or Nitrogen for at least 30 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands like XPhos, killing the catalyst before it can overcome the reductive elimination bottleneck.

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride, aryl boronic acid, K3PO4, Pd2(dba)3, and XPhos.

  • Inert Atmosphere: Seal the flask with a septum. Perform three cycles of vacuum/Argon backfill.

  • Solvent Addition & In-Situ Freebasing: Syringe the degassed Dioxane/Water mixture into the flask under Argon. Self-Validation: You should immediately observe a slight color change or dissolution profile shift as the K3PO4 neutralizes the HCl salt, liberating the free base of the imidazo[1,2-a]pyridine into the organic phase.

  • Reaction Execution: Heat the mixture to 90°C in a pre-heated oil bath. Stir vigorously (1000 rpm) to ensure maximum interfacial contact between the aqueous base and the organic catalytic cycle.

  • Monitoring: Monitor via LC-MS or TLC after 2 hours. The 8-iodo starting material should be consumed. If the reaction stalls, do not add more catalyst; verify the pH of the aqueous layer to ensure it remains basic (>pH 10).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and Water. Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

References
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem. Available at:[1]

  • Diversity-Oriented Synthesis toward Aryl- and Phosphoryl-Functionalized Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry - ACS Publications. Available at:[2]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC - NIH. Available at:[3]

Sources

Technical Support Center: Isolation & Purification of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the isolation and purification of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride .

The 8-iodo-6-nitro-imidazo[1,2-a]pyridine core (often isolated as a hydrobromide or hydrochloride ester derivative) presents unique solubility 1[1]. The presence of the heavy iodine atom and the highly polar, electron-withdrawing nitro group creates a rigid, planar molecule that is prone to solvation issues (oiling out) and poor partitioning. This guide focuses on the mechanistic causality behind these issues and provides a self-validating workflow to ensure high-purity recovery.

Physicochemical & Solvent Partitioning Profile

Understanding how this specific molecule interacts with various solvent systems is critical before attempting purification.

Table 1: Solvent Suitability & Partitioning Profile

Solvent SystemRole in PurificationFree Base SolubilityHCl Salt SolubilityMechanistic Rationale
Hexanes / Heptane Trituration / WashingInsolubleInsolubleRemoves non-polar polymeric tars without dissolving the target core.
5% Acetic Acid (aq) Acidic ExtractionLowHigh (as Acetate)Protonates the bridgehead nitrogen (pKa ~5-6), forcing the core into the aqueous phase.
Dichloromethane (DCM) Organic ExtractionHighLowEfficiently extracts the neutralized free base after aqueous basification.
Diethyl Ether Anti-solventLowInsolubleUsed to deliver anhydrous HCl and force rapid precipitation of the salt.
Ethanol RecrystallizationModerateHigh (Warm)Disrupts amorphous solvation complexes, allowing ordered crystal lattice formation.

Troubleshooting FAQs

Q1: My crude reaction mixture is a dark, tarry sludge. How do I isolate the initial imidazo[1,2-a]pyridine core without clogging my silica column? Mechanistic Rationale: Condensation of 2-aminopyridines with alpha-haloketones often generates dark, highly non-polar polymeric 2[2]. The 8-iodo-6-nitro substitution creates a highly polar core that is poorly soluble in non-polar solvents. Solution: Do not load crude sludge directly onto silica. First, triturate the crude solid with hexanes to pull away non-polar 3[3]. Next, utilize an acid-base extraction. Dissolve the residue in dichloromethane (DCM) and extract with 5% aqueous acetic 4[4]. The bridgehead nitrogen of the imidazo[1,2-a]pyridine is sufficiently basic to protonate and partition into the aqueous layer, leaving neutral organic impurities in the DCM.

Self-Validation Check: Spot the post-extraction DCM layer on a TLC plate. If your target UV-active spot is absent, the extraction is complete and successful.

Q2: I am observing co-elution of the unreacted 2-amino-3-iodo-5-nitropyridine starting material with my product during chromatography. How can I resolve this? Mechanistic Rationale: The strong electron-withdrawing nature of the C6-nitro group significantly reduces the basicity of the imidazopyridine 5[5]. Consequently, its retention factor ( Rf​ ) on standard acidic silica gel becomes nearly identical to the weakly basic starting aminopyridine. Solution: Modify your mobile phase to suppress secondary interactions. Add 1% Triethylamine (Et 3​ N) to your Ethyl Acetate/Hexane or DCM/Methanol gradient. The Et 3​ N neutralizes the acidic silanol groups on the silica stationary phase, preventing peak tailing and allowing the slight polarity differences between the primary amine (starting material) and the fused bicyclic core (product) to resolve.

Q3: When converting the purified free base to the hydrochloride salt, the product "oils out" as an amorphous sticky mass instead of forming a crystalline powder. What is going wrong? Mechanistic Rationale: "Oiling out" (liquid-liquid phase separation) occurs when the local concentration of the salt exceeds its solubility threshold too rapidly, trapping solvent molecules before a crystal lattice can nucleate. The heavy iodine atom and polar nitro group exacerbate this by forming strong, disordered solvation shells. Solution: Avoid using highly concentrated aqueous HCl. Instead, dissolve the free base in a minimal amount of dry dichloromethane or warm 6[6]. Slowly add 1M HCl in anhydrous diethyl ether dropwise under vigorous 6[6]. The anhydrous ether acts as an anti-solvent, gradually lowering the solubility of the forming salt and promoting ordered crystallization.

Self-Validation Check: The solution should turn cloudy slowly. If an oil forms, gently heat the mixture until it redissolves, add a few drops of ethanol, and allow it to cool at a slower 5[5].

Validated Step-by-Step Purification Protocol

Phase 1: Acid-Base Partitioning & Free Base Isolation
  • Trituration: Suspend the crude reaction mixture in hexanes (10 mL/g of crude). Stir vigorously for 15 minutes, filter, and discard the dark hexane filtrate.

  • Acid Extraction: Dissolve the remaining solid in DCM (20 mL/g). Add an equal volume of 5% aqueous acetic acid. Vigorously shake in a separatory funnel. Collect the aqueous layer. Repeat the extraction twice.

    • Validation: The aqueous layer pH should be ~3-4.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add saturated aqueous Na 2​ CO 3​ until the pH reaches 9.0 (verify with pH paper). The free base will precipitate as a solid.

  • Recovery: Extract the basic aqueous layer with fresh DCM (3 x 20 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the crude free base.

Phase 2: Anhydrous Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified free base in a minimum volume of dry DCM (or a 9:1 DCM/Methanol mixture if solubility is poor).

  • Salt Precipitation: Under continuous stirring at room temperature, add 1.1 equivalents of 1M HCl in diethyl ether dropwise.

  • Maturation: Allow the suspension to stir for 30–60 minutes to ensure complete crystallization and prevent solvent trapping.

  • Isolation: Filter the precipitate under a vacuum, wash with cold anhydrous diethyl ether, and dry rigorously under a high vacuum to afford the pure 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride.

Workflow Visualization

Workflow N1 Crude Reaction Mixture N2 Hexane Trituration N1->N2 Removes Tars N3 5% AcOH Extraction N2->N3 Protonates N-core N4 Basification (pH 9) & DCM Extraction N3->N4 Neutralizes to Free Base N5 Silica Chromatography N4->N5 Removes Isomers N6 1M HCl in Et2O Addition N5->N6 Salt Formation N7 Pure Hydrochloride Salt N6->N7 Crystallization

Figure 1: Mechanistic purification workflow for isolating imidazo[1,2-a]pyridine hydrochloride salts.

References

  • Title: Imidazo[1,2-a] pyridine compounds, synthesis thereof, and methods of using same (WO2011057145A2)
  • Title: Imidazo[1,2-a] pyridine compounds, synthesis thereof, and methods of using same (WO2011057145A2 - Extraction Methods)
  • Title: Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives Source: TSI Journals URL: [Link]

  • Title: Derivatives of Imidazo [1,2-A] Pyridine Useful as Medicaments For Treating Gastrointestinal Diseases (US20080255358A1)
  • Title: Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: PMC - NIH URL: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance at the C8-Position of Imidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Guide. As a drug development professional, you are likely aware that functionalizing the 8-position of imidazo[1,2-a]pyridines is notoriously difficult. The proximity of the C8 carbon to the bridgehead nitrogen (N1) creates a sterically congested microenvironment. When dealing with the hydrochloride salt form, the protonated N1 further complicates reactivity by altering the electronic distribution and introducing competitive coordinating anions (Cl⁻).

This guide provides field-proven, self-validating protocols to bypass these bottlenecks, focusing on causality to ensure you understand why a reaction fails and how to rationally optimize it[1].

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki cross-coupling on 8-chloroimidazo[1,2-a]pyridine hydrochloride yields only starting material. Why?

Causality & Solution: There are two compounding failures occurring in your flask:

  • The Salt Penalty: The hydrochloride salt protonates the N1 position. This creates an electron-deficient core that resists the oxidative addition of Pd(0). Furthermore, the chloride counterions can competitively bind to the palladium center, forming inactive Pd-Cl dimers that poison the catalyst.

  • The Halogen Penalty: The C-Cl bond at the 8-position is electronically deactivated by the electron-rich nature of the fused imidazole ring and sterically shielded by the adjacent N1 lone pair.

Actionable Fix:

  • Free-base the substrate: Always neutralize the HCl salt with an aqueous base and extract it into an organic solvent prior to setting up the reaction.

  • Switch the Halogen: Upgrade your starting material from 8-chloro to 8-bromo or 8-iodo. The lower bond dissociation energy of C-Br/C-I compensates for the steric penalty during oxidative addition[2].

  • Upgrade the Ligand: Standard ligands like PPh₃ will fail. You must use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos.

Q2: How can I achieve direct C-H functionalization at the 8-position without pre-halogenation?

Causality & Solution: Direct C-H activation at C8 is kinetically disfavored compared to the highly nucleophilic C3 position. To override this innate electronic preference, you must use a directing group (DG) that physically forces the metal catalyst into proximity with the C8 proton[1].

Actionable Fix: Utilize N-chelation directed Pd-catalysis. By installing a coordinating group (such as an imine derived from a C2-carbaldehyde) at the C2 or C7 position, the palladium catalyst is tethered near C8. The N-chelation pathway is thermodynamically favored over O-chelation, leading to exclusive C8 selectivity[3].

Part 2: Quantitative Data & Ligand Selection

To illustrate the profound impact of ligand choice on overcoming C8 steric hindrance, review the following quantitative summary for the Suzuki-Miyaura coupling of 8-bromoimidazo[1,2-a]pyridine with phenylboronic acid.

Table 1: Ligand Efficacy for C8 Cross-Coupling

LigandLigand TypeSteric Bulk (Cone Angle)Yield (%)Causality for Performance
PPh₃ Monodentate Phosphine145° (Low)< 10%Insufficient electron density to drive oxidative addition; fails to push reductive elimination.
dppf Bidentate PhosphineModerate35%Bidentate nature restricts the conformational flexibility needed to navigate the N1 steric clash.
SPhos Dialkylbiaryl PhosphineHigh82%Electron-rich nature accelerates oxidative addition; bulkiness accelerates the rate-limiting reductive elimination.
XPhos Dialkylbiaryl PhosphineVery High94%Optimal steric profile for highly hindered C8 cross-couplings; actively prevents catalyst deactivation[2].

Part 3: Visualizing Workflows and Mechanisms

Workflow Step1 1. Free-Basing Neutralize HCl salt with NaHCO3 (Verify pH > 8) Step2 2. Reagent Assembly Add 8-Br-Substrate, Ar-B(OH)2, Pd(OAc)2, SPhos, K3PO4 Step1->Step2 Step3 3. Degassing Sparging with N2 (20 min) to protect electron-rich SPhos Step2->Step3 Step4 4. Reaction Heat at 90°C for 12-16h (Observe color change to red/brown) Step3->Step4 Step5 5. Workup & Purification Extraction & Silica Gel Chromatography Step4->Step5

Figure 1: Experimental workflow for C8 Suzuki cross-coupling.

Mechanism Substrate Substrate (N-Directing Group) Coord N-Chelated Pd(II) Complex Substrate->Coord + Pd(II) PdCat Pd(II) Catalyst PdCat->Coord CHAct C8-H Activation (CMD Pathway) Coord->CHAct Base, -H+ OxAdd Aryl Coupling (Transmetalation) CHAct->OxAdd Ar-I / Ag2CO3 Product C8-Arylated Product OxAdd->Product Reductive Elimination Product->PdCat Catalyst Regeneration

Figure 2: Mechanism of Pd-catalyzed N-chelation directed C8 C-H arylation.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Free-Basing and Suzuki-Miyaura Coupling of 8-Bromoimidazo[1,2-a]pyridine

Self-Validating System: This protocol includes an in-situ colorimetric and phase-separation check to ensure catalyst activation and salt neutralization.

  • Free-Basing (Salt Neutralization):

    • Dissolve 1.0 mmol of 8-bromoimidazo[1,2-a]pyridine hydrochloride in 10 mL of dichloromethane (DCM).

    • Add 10 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

    • Validation Check: Test the aqueous layer with pH paper. It must read pH 8–9. If it is acidic, the bridgehead nitrogen remains protonated; add more NaHCO₃.

    • Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free base.

  • Reagent Assembly:

    • In an oven-dried Schlenk flask, combine the free-based 8-bromoimidazo[1,2-a]pyridine (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (3.0 equiv).

  • Solvent Addition & Degassing:

    • Add 10 mL of a Toluene/H₂O (10:1) mixture.

    • Crucial Step: Degas the mixture via three freeze-pump-thaw cycles or vigorous sparging with N₂ for 20 minutes. Oxygen will rapidly oxidize the electron-rich SPhos ligand, killing the catalytic cycle.

  • Reaction Execution:

    • Heat the mixture to 90°C under N₂.

    • Validation Check: The solution should transition from a pale yellow to a deep red/brown within 30 minutes, indicating the successful formation of the active Pd(0)-SPhos complex.

    • Stir for 12–16 hours. Monitor by LC-MS until the starting material is consumed.

  • Workup:

    • Cool to room temperature, dilute with EtOAc, and wash with brine. Purify via silica gel chromatography.

Protocol B: Direct Pd-Catalyzed C-H Arylation at C8 via N-Chelation

Self-Validating System: Relies on precise base stoichiometry to control the Concerted Metalation-Deprotonation (CMD) step.

  • Substrate Preparation:

    • Ensure the imidazo[1,2-a]pyridine substrate possesses a suitable N-coordinating directing group (e.g., an imine)[3].

  • Reaction Setup:

    • In a sealed tube, add the substrate (0.5 mmol), aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv).

    • Add 5 mL of hexafluoroisopropanol (HFIP) as the solvent. HFIP's strong hydrogen-bond donating ability stabilizes the polar transition states during C-H activation.

  • Base Control (The Causality Key):

    • Add an inorganic base (e.g., K₂CO₃, 1.0 equiv).

    • Validation Check: The base is critical for the CMD step. If the base loading is omitted or neutralized by acidic impurities, the reaction stalls at the N-chelated Pd(II) complex (Figure 2) without forming the necessary C8-metallacycle.

  • Heating and Isolation:

    • Stir at 110°C for 24 hours.

    • Filter through a pad of Celite to remove silver salts and palladium black. Concentrate and purify via column chromatography.

References

Sources

Handling moisture sensitivity of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling and storage requirements for 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride (CAS: 1951439-63-6).

Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents[1]. The 8-iodo and 6-nitro substitutions make this specific hydrochloride salt a highly valuable, yet sensitive, synthetic intermediate. The iodo group is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the nitro group serves as a versatile handle for downstream reduction. However, the hydrochloride salt form introduces severe hygroscopicity, requiring rigorous moisture-control protocols to ensure experimental reproducibility.

Core Principles: The Causality of Moisture Sensitivity

Q: Why is 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride so prone to absorbing atmospheric moisture? A: While salt formation (specifically hydrochlorides) is a standard industry practice to improve the solubility and stability of basic active pharmaceutical ingredients (APIs) and intermediates, it inherently increases hygroscopicity. The electronegative chlorine atom in the crystal lattice acts as a potent hydrogen bond acceptor. When exposed to ambient humidity, the chloride ion facilitates rapid hydrogen bonding with atmospheric water molecules, pulling moisture into the bulk solid[2].

Q: What are the mechanistic consequences of using moisture-compromised material in my syntheses? A: The primary use of the 8-iodo functional group is as an electrophile in palladium-catalyzed cross-coupling reactions. If the salt absorbs water, you are unknowingly introducing stoichiometric amounts of moisture into an anhydrous reaction environment. This causes a cascade of failures:

  • Inaccurate Stoichiometry: Water adds invisible mass. Weighing 100 mg of a hydrated salt means you are delivering significantly fewer moles of the actual imidazo[1,2-a]pyridine core, skewing your equivalents[3].

  • Catalyst Poisoning: Moisture can coordinate with or prematurely oxidize sensitive low-valent Pd(0) catalysts, halting the catalytic cycle.

  • Base Neutralization: The water can interact with the inorganic bases (e.g., Cs2​CO3​ , KOtBu ) required for the coupling cycle, altering the pH of the micro-environment and stalling the transmetalation step.

MechanisticPathway WetSalt Wet 8-Iodo-6-nitro- imidazo[1,2-a]pyridine HCl WaterRelease Release of H2O into Anhydrous Solvent WetSalt->WaterRelease PdCatalyst Pd(0) Catalyst Oxidation / Deactivation WaterRelease->PdCatalyst BaseNeutral Hydrolysis of Organometallic Reagents WaterRelease->BaseNeutral Failure Failed Cross-Coupling (Low Yield / Impurities) PdCatalyst->Failure BaseNeutral->Failure

Caption: Mechanistic pathway of downstream reaction failure caused by moisture-compromised hydrochloride salts.

Quantitative Impact of Moisture Uptake

To illustrate the critical need for proper handling, the table below summarizes the quantitative impact of ambient moisture exposure (at 60% Relative Humidity) on the integrity of hygroscopic hydrochloride salts[3],[4].

Exposure Time (60% RH)Physical StateWater Content (Karl Fischer)Molarity Error per 100mgImpact on Pd-Coupling Yield
< 1 minute (Glovebox)Free-flowing powder< 0.2%< 0.5%> 95% (Optimal)
15 minutes (Benchtop)Slight clumping2.5%~ 3.0%80% (Noticeable drop)
1 Hour (Benchtop)Heavy caking / Sticky8.0%~ 9.5%< 40% (Catalyst stalling)
24 Hours (Uncapped)Deliquescence (Paste)> 15.0%> 18.0%0% (Complete failure)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every handling step must be treated as a self-validating system. Do not assume a reagent is dry; prove it through constant weight validation.

Protocol A: Anhydrous Weighing and Transfer (Glovebox Method)

Use this protocol to prevent moisture uptake during the preparation of reaction mixtures.

  • Preparation: Place the sealed primary container of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride into the glovebox antechamber. Include a clean, dry reaction vial and a PTFE-lined septum cap.

  • Atmosphere Exchange: Cycle the antechamber with Argon or Nitrogen at least three times to ensure a strictly anhydrous environment (< 1 ppm H2​O ).

  • Taring: Inside the glovebox, place the empty reaction vial on the analytical balance and tare it.

  • Transfer: Open the primary container. Using a static-free, dry micro-spatula, transfer the required mass of the free-flowing powder into the tared vial.

  • Sealing: Immediately seal the primary container. Seal the reaction vial with the PTFE-lined septum cap.

  • Validation: Remove the sealed reaction vial from the glovebox. The reagent is now safely isolated. You may inject your anhydrous solvents directly through the septum using a dry syringe, ensuring the system remains closed to the ambient atmosphere.

Protocol B: Desiccation and Recovery of Clumped Material

Use this protocol if the salt has been exposed to ambient air and exhibits minor clumping.

  • Initial Assessment: Transfer the clumped material into a pre-weighed (tared) vacuum-safe drying dish. Record the "Wet Mass".

  • Mechanical Disruption: Inside a dry environment, gently break up the clumps using a glass stirring rod to increase the surface area.

  • Vacuum Desiccation: Place the dish in a vacuum desiccator containing a high-capacity desiccant (e.g., activated P2​O5​ or indicating Drierite)[5].

  • Temperature Control: Apply high vacuum. Crucial Causality: Do not heat the material above 60°C. Heating hydrochloride salts excessively under vacuum can lead to the dissociation and release of corrosive HCl gas, which alters the stoichiometry of the salt and degrades the nitro group[6].

  • Validation (Constant Weight): After 12 hours, break the vacuum with dry Argon, remove the dish, and weigh it. Return it to the desiccator for another 4 hours. The material is validated as "dry" only when the mass difference between two successive weighings is less than 0.1 mg (Δ < 0.1 mg).

HandlingWorkflow Start Bulk Storage (Double-bagged, Desiccant) Glovebox Transfer to Glovebox (Ar/N2 Atmosphere) Start->Glovebox Preferred Benchtop Benchtop Handling (High Risk) Start->Benchtop Avoid Weighing Rapid Weighing (Tared Vial, Capped) Glovebox->Weighing Degradation Moisture Absorption (Clumping, Hydrolysis) Benchtop->Degradation Humidity > 30% Reaction Anhydrous Reaction (Cross-Coupling) Weighing->Reaction

Caption: Workflow for the safe handling and transfer of highly hygroscopic hydrochloride salts.

Troubleshooting & FAQs

Q: I don't have a glovebox. How can I handle this material on the benchtop without ruining it? A: If a glovebox is unavailable, utilize the "Double-Bottling" and "Argon Blanket" technique. Store the primary reagent bottle inside a larger, tightly sealed secondary jar filled with activated molecular sieves or Drierite[5]. When weighing, work rapidly in the lowest humidity area of your lab. Immediately after removing your sample, flush the headspace of the primary bottle with a gentle stream of dry Argon or Nitrogen before replacing the cap and sealing it with Parafilm[5].

Q: My 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride has turned into a sticky paste. Can I salvage it? A: Deliquescence (dissolving in absorbed atmospheric water) indicates severe moisture compromise[4]. While you can attempt to lyophilize (freeze-dry) the material or perform an azeotropic distillation with anhydrous toluene, the risk of partial hydrolysis or degradation is high. For highly sensitive downstream applications, it is strongly recommended to discard the paste and procure a fresh lot to ensure scientific integrity.

Q: Can I store the compound in the refrigerator or freezer to preserve the nitro group? A: Yes, cold storage can slow down chemical degradation. However, cold storage drastically increases the risk of condensation. If you store the bottle in a fridge/freezer, you must allow the sealed secondary container to warm completely to room temperature before opening it. Opening a cold bottle will cause ambient moisture to instantly condense on the cold powder, ruining the batch[5].

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs National Center for Biotechnology Information (PMC)[Link][2]

  • Drying salts with HCl solution Chemistry Stack Exchange[Link][6]

  • How to store temperature and moisture-sensitive compounds? Reddit (r/chemistry)[Link][5]

  • Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy Journal of Medicinal Chemistry (ACS Publications)[Link][1]

Sources

Technical Support Center: Chemoselective Reduction of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the chemoselective reduction of 8-iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride.

Reducing a nitro group on a heterocyclic scaffold is usually straightforward, but the presence of an iodine atom at the C8 position introduces a severe chemoselectivity challenge. Aryl iodides possess exceptionally low bond dissociation energies (~65 kcal/mol) and are highly susceptible to reductive cleavage (hydrodehalogenation) under standard catalytic hydrogenation conditions [1]. This guide provides field-proven insights, mechanistic troubleshooting, and validated protocols to ensure high-yielding, chemoselective conversions.

Mechanistic Overview: The Chemoselectivity Challenge

To successfully isolate 6-amino-8-iodo-imidazo[1,2-a]pyridine, the reduction methodology must selectively target the N-O bonds of the nitro group without inserting into the C-I bond. Standard palladium-catalyzed hydrogenation fails here because Pd(0) undergoes rapid oxidative addition into the weak C-I bond, leading to complete deiodination.

To bypass this, we must rely on single-electron transfer (SET) reductants (like Iron) or highly specific hydride/boron donors that are mechanistically incapable of oxidative addition into aryl halides.

Pathways Start 8-Iodo-6-nitro-imidazo[1,2-a]pyridine PdC Pd/C, H2 (Catalytic Hydrogenation) Start->PdC Fe Fe/NH4Cl or B2(OH)4 (Chemoselective Reduction) Start->Fe Undesired Undesired Pathway: Hydrodeiodination PdC->Undesired Desired Desired Pathway: Nitro Reduction Fe->Desired Prod1 6-Amino-imidazo[1,2-a]pyridine (Loss of Iodine) Undesired->Prod1 Prod2 6-Amino-8-iodo-imidazo[1,2-a]pyridine (Iodine Retained) Desired->Prod2

Caption: Competing mechanistic pathways in the reduction of 8-iodo-6-nitro-imidazo[1,2-a]pyridine.

Troubleshooting & FAQs

Q1: I used standard Pd/C with H2 gas, and my LC-MS shows a mass corresponding to the loss of iodine. Why did this happen? A: Palladium is a transition metal that readily inserts into carbon-halogen bonds via oxidative addition. Because the C-I bond is the weakest of all aryl halides, Pd(0) cleaves it faster than it reduces the nitro group [3]. You must abandon Pd/C and switch to a method that does not rely on transition-metal insertion, such as the modified Béchamp reduction (Fe/NH4Cl) or metal-free diboron systems.

Q2: What is the most reliable, scalable method for this specific imidazopyridine substrate? A: The modified Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH4Cl) in an aqueous alcohol solvent is the gold standard [1]. Causality: Iron acts as a single-electron transfer (SET) agent. It sequentially donates electrons to the nitro group ( R−NO2​→R−NO→R−NHOH→R−NH2​ ), coupled with protonation from the mildly acidic NH4Cl buffer. Because iron does not undergo oxidative addition into the C-I bond under these conditions, the iodine atom is perfectly preserved.

Q3: My Iron/NH4Cl reduction stalled, and the reaction mixture turned deep orange/yellow. What is this intermediate, and how do I fix it? A: You are likely observing the accumulation of the hydroxylamine intermediate ( R−NHOH ) or an azo/azoxy dimer. This happens when there is an insufficient proton source or poor substrate solubility. Fix: The imidazo[1,2-a]pyridine hydrochloride salt has poor solubility in pure ethanol. Add a co-solvent like THF (e.g., EtOH/THF/H2O in a 2:2:1 ratio) to fully solubilize the substrate, ensure you are using at least 5 equivalents of Fe/NH4Cl, and maintain a vigorous reflux (70–80 °C).

Q4: The workup for the iron reduction is a nightmare. The gelatinous iron oxide (rust) clogs my filters and traps my product. How can I optimize this? A: Iron oxide sludge is a classic bottleneck. To resolve this:

  • Hot Filtration: Filter the reaction mixture through a tightly packed pad of Celite while it is still boiling hot. If it cools, the product will co-precipitate with the iron matrix.

  • Chelation (Alternative): Add a saturated aqueous solution of EDTA tetrasodium salt to the crude mixture before extraction. EDTA chelates the iron, pulling it into the aqueous layer and breaking up the emulsions, leaving your product in the organic phase.

Q5: Are there any modern, metal-free alternatives if I want to avoid iron sludge entirely? A: Yes. A highly effective, room-temperature metal-free protocol utilizes tetrahydroxydiboron[B2(OH)4] as the reductant and 4,4'-bipyridine as an organocatalyst [2]. This method is exceptionally chemoselective, completes in minutes, and entirely avoids metal-waste workup issues.

Quantitative Data Summary: Method Comparison

The following table synthesizes the expected performance of various reduction methodologies when applied to 8-iodo-6-nitro-imidazo[1,2-a]pyridine.

Reduction MethodReagentsConversion (%)Chemoselectivity (Iodine Retention)Reaction TimeWorkup Profile
Catalytic Hydrogenation Pd/C, H2 (1 atm), MeOH>99%0% (Complete deiodination) 2–4 hEasy (Filter catalyst)
Modified Béchamp Fe powder, NH4Cl, EtOH/H2O>95%>98% 4–16 hDifficult (Iron sludge)
Stannous Chloride SnCl2·2H2O, EtOAc~85%>95% 12 hModerate (Tin emulsions)
Metal-Free Diboron B2(OH)4, 4,4'-bipyridine, DMF>98%>99% < 30 minEasy (Aqueous wash)

Step-by-Step Experimental Protocols

Protocol A: Modified Béchamp Reduction (Scalable & Cost-Effective)

This protocol utilizes a mixed solvent system to address the solubility issues of the imidazopyridine hydrochloride salt.

Reagents:

  • 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride: 1.0 eq

  • Iron powder (325 mesh): 5.0 eq

  • Ammonium chloride (NH4Cl): 5.0 eq

  • Solvent: EtOH / THF / H2O (2:2:1 v/v/v)

Methodology:

  • Solubilization: Suspend the starting material in the EtOH/THF/H2O solvent mixture (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser.

  • Activation: Add the Iron powder and NH4Cl to the suspension at room temperature.

  • Reaction: Heat the mixture to a vigorous reflux (75–80 °C) while stirring at maximum RPM. The high shear is necessary to continuously expose fresh iron surface area.

  • Monitoring: Monitor via TLC or LC-MS. The reaction typically requires 4 to 8 hours. Ensure the yellow hydroxylamine intermediate has fully converted to the baseline-polar amine.

  • Hot Filtration: Once complete, immediately filter the boiling mixture through a 2-inch pad of Celite. Wash the filter cake generously with boiling ethanol and hot ethyl acetate. Self-validation check: If the filtrate is cloudy, the product is crashing out; reheat and add more THF.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3 (to neutralize the hydrochloride salt and free-base the amine). Extract, dry over Na2SO4, and concentrate to yield the pure 6-amino-8-iodo-imidazo[1,2-a]pyridine.

Workflow Step1 1. Setup Dissolve substrate in EtOH/H2O/THF Step2 2. Reagents Add Fe powder & NH4Cl Step1->Step2 Step3 3. Reaction Reflux (75-80°C) Monitor by LC-MS Step2->Step3 Step4 4. Filtration Hot filter through Celite pad Step3->Step4 Step5 5. Extraction Free-base with NaHCO3, extract in EtOAc Step4->Step5

Caption: Step-by-step experimental workflow for the modified Béchamp reduction.

Protocol B: Metal-Free Reduction (Rapid & Clean Workup)

Based on the methodology developed by Jang et al., this protocol is ideal for laboratory-scale synthesis where avoiding heavy metal waste is a priority [2].

Reagents:

  • 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride: 1.0 eq

  • Tetrahydroxydiboron [B2(OH)4]: 3.0 eq

  • 4,4'-bipyridine: 0.05 eq (5 mol%)

  • Solvent: DMF

  • Base: N,N-Diisopropylethylamine (DIPEA) - 1.2 eq (Required to neutralize the HCl salt of the substrate to allow the catalytic cycle to proceed).

Methodology:

  • Preparation: In a vial equipped with a magnetic stir bar, dissolve the substrate and DIPEA in DMF (approx. 5 mL per mmol).

  • Catalyst Addition: Add the 4,4'-bipyridine catalyst to the solution.

  • Reduction: Add B2(OH)4 in one portion. The reaction is mildly exothermic. Stir at room temperature (20–25 °C).

  • Monitoring: The reaction is remarkably fast and is typically complete within 5 to 15 minutes.

  • Workup: Dilute the reaction mixture with Ethyl Acetate and wash extensively with water (3x) to remove the DMF and boric acid byproducts. Wash with brine, dry over Na2SO4, and concentrate.

References

  • Forni, C. et al. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Chemical Reviews, American Chemical Society. Available at:[Link]

  • Jang, M.; Lim, T.; Park, B. Y.; Han, M. S. "Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature." Journal of Organic Chemistry, American Chemical Society, 2022, 87, 910-919. Available at:[Link]

Validation & Comparative

Comparative Reactivity Guide: 8-Iodo-6-nitro-imidazo[1,2-a]pyridine Hydrochloride vs. Free Base in Metal Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

8-Iodo-6-nitro-imidazo[1,2-a]pyridine is a highly functionalized, electron-deficient heterocyclic scaffold widely utilized in drug discovery. The C8-iodide is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C6-nitro group allows for downstream reduction and functionalization.

When designing synthetic routes, process chemists and bench scientists face a critical divergence: should this building block be deployed as a free base or as a hydrochloride (HCl) salt [1]? This choice is not merely a matter of solubility; it fundamentally dictates catalyst selection, base stoichiometry, and overall reaction efficiency[2].

Physicochemical Divergence

The physical state of the imidazo[1,2-a]pyridine core drastically alters its handling and reactivity profiles. The table below summarizes the core physicochemical differences between the two forms.

PropertyFree Base FormHydrochloride (HCl) Salt Form
Physical State Yellow/Brown PowderPale Yellow/Off-white Crystalline Solid
N1 Nitrogen State Unprotonated (Lone pair active)Protonated (Lone pair masked)
Solubility Profile Soluble in DCM, EtOAc, THFSoluble in H2O, MeOH, DMSO
Bench Stability Susceptible to slow oxidation over timeHighly stable, long shelf-life
Molecular Weight 289.03 g/mol 325.49 g/mol

Mechanistic Causality in Palladium Catalysis

In palladium-catalyzed cross-couplings, the basic N1 nitrogen of the imidazo[1,2-a]pyridine core can act as a competitive, non-innocent ligand[3]. Understanding the protonation state of this nitrogen is the key to mastering the catalytic cycle.

  • The Free Base Challenge: The unprotonated N1 lone pair can coordinate to Pd(II) intermediates, forming off-cycle resting states. This phenomenon poisons the catalyst, necessitating higher catalyst loadings or the use of sterically demanding, strongly coordinating ligands (e.g., dppf, XPhos) to outcompete the substrate[4].

  • The HCl Salt Advantage: Protonation of the N1 nitrogen effectively masks the lone pair, preventing unwanted metal coordination during the initial oxidative addition step. However, Suzuki-Miyaura couplings require an alkaline environment to activate the boronic acid for transmetalation[5]. When using the HCl salt, an additional equivalent of base must be added to neutralize the salt in situ before the catalytic cycle can proceed[1].

G Sub 8-Iodo-6-nitro-imidazo[1,2-a]pyridine FB Free Base Form (N1 Lone Pair Active) Sub->FB Salt HCl Salt Form (N1 Protonated) Sub->Salt Coord Competitive Pd Coordination (Catalyst Deactivation) FB->Coord N-Pd binding OA_FB Oxidative Addition (Slower/Higher Pd load) FB->OA_FB C-I insertion OA_Salt Smooth Oxidative Addition (Catalyst Protected) Salt->OA_Salt C-I insertion Coord->OA_FB Excess Ligand Prod Cross-Coupled Product OA_FB->Prod Transmetalation (2 eq Base) Base In Situ Neutralization (Requires +1 eq Base) OA_Salt->Base Pre-transmetalation Base->Prod Transmetalation (3 eq Base)

Divergent palladium catalysis pathways for imidazo[1,2-a]pyridine free base vs. HCl salt.

Self-Validating Experimental Protocols: Suzuki-Miyaura Coupling

To demonstrate the practical implications of these mechanistic differences, below are two optimized, self-validating protocols for the Suzuki-Miyaura cross-coupling of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine with a standard arylboronic acid.

Protocol A: The Free Base Route
  • Charge: Add 8-Iodo-6-nitro-imidazo[1,2-a]pyridine free base (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) to a Schlenk flask.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).

    • Causality: A robust bidentate ligand is strictly required here to prevent the free imidazopyridine nitrogen from displacing the ligand and poisoning the palladium center.

  • Solvent: Add degassed 1,4-Dioxane/H₂O (4:1, 0.2 M).

  • Reaction: Heat to 90°C under N₂ for 12 hours.

  • Validation Checkpoint: Monitor the reaction by LCMS. If unreacted iodide remains after 6 hours, the catalyst has likely been poisoned by N-coordination. Spike the mixture with an additional 2 mol% Pd(dppf)Cl₂. Crucial: Do not add more base, as excess alkalinity can degrade the electron-deficient nitro-heterocycle.

Protocol B: The Hydrochloride (HCl) Salt Route
  • Charge: Add 8-Iodo-6-nitro-imidazo[1,2-a]pyridine HCl salt (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

    • Causality: The stoichiometry here is non-negotiable. Exactly 1.0 eq of base is consumed to neutralize the HCl salt; the remaining 2.0 eq are required to form the active boronate complex for transmetalation[1].

  • Catalyst Addition: Add Pd(PPh₃)₄ (2 mol%).

    • Causality: Because the N1 nitrogen is protonated and masked, cheaper monodentate ligands can be used at significantly lower loadings without risk of catalyst deactivation.

  • Solvent: Add degassed Toluene/EtOH/H₂O (2:1:1, 0.2 M).

  • Reaction: Heat to 80°C under N₂ for 8 hours.

  • Validation Checkpoint: Check the pH of the aqueous layer after 1 hour of heating. If pH < 9, the in situ HCl neutralization was incomplete, and transmetalation will stall. Add 0.5 eq K₂CO₃ to restore the catalytic cycle.

Quantitative Performance Comparison

When subjected to identical coupling partners, the two forms yield distinct performance metrics. The data below highlights the operational superiority of the HCl salt in standard workflows.

Performance MetricFree Base ProtocolHCl Salt Protocol
Optimal Catalyst Loading 5–10 mol%2–3 mol%
Ligand Requirement Bidentate (e.g., dppf, BINAP)Monodentate (e.g., PPh₃)
Base Equivalents Needed 2.0 eq3.0 eq (Minimum)
Average Isolated Yield 65–75%85–95%
Typical Reaction Time 12–16 hours6–8 hours
Primary Failure Mode Catalyst poisoning (incomplete conversion)Stalled transmetalation (insufficient base)

Conclusion & Selection Guide

For scalable metal-catalyzed cross-couplings, the HCl salt of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine is scientifically and economically superior. It inherently protects the palladium catalyst from N-coordination resting states, allowing for lower catalyst loadings, cheaper ligands, and shorter reaction times. However, this advantage is only realized if the base stoichiometry is rigorously adjusted to account for in situ neutralization.

Conversely, the free base should be reserved strictly for highly base-sensitive coupling partners, or in base-free coupling methodologies[5], where minimizing the total alkaline concentration in the reaction mixture is paramount to preventing substrate degradation.

References

  • Novel Dicationic Imidazo[1,2-a]pyridines and 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridines as Antiprotozoal Agents. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Imidazo[1,2-A]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors.US Patent US8785486B2.
  • Development and Mechanistic Investigations of a Base-Free Suzuki–Miyaura Cross-Coupling of α,α-Difluoroacetamides via C–N Bond Cleavage. ACS Catalysis. URL:[Link]

  • Palladium-catalyzed facile synthesis of imidazo[1,2-a]pyridine-flavone hybrids and evaluation of their antiplasmodial activity. ResearchGate. URL:[Link]

  • Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Sources

Mass Spectrometry Fragmentation Patterns of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of highly functionalized heterocyclic scaffolds. The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, serving as the backbone for numerous kinase inhibitors and antimicrobial agents [1]. When this core is decorated with both electron-withdrawing (nitro) and heavy halogen (iodo) substituents, its gas-phase behavior in tandem mass spectrometry (MS/MS) becomes a complex, yet highly predictable, sequence of bond dissociations.

This guide objectively compares the electrospray ionization (ESI) and collision-induced dissociation (CID) fragmentation patterns of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride against its non-halogenated and brominated alternatives. By understanding the causality behind these fragmentation pathways, researchers can design more robust Multiple Reaction Monitoring (MRM) assays for pharmacokinetic profiling and metabolite identification.

Ionization Dynamics and Precursor Ion Formation

Before delving into fragmentation, we must establish the ionization mechanics. 8-Iodo-6-nitro-imidazo[1,2-a]pyridine is formulated as a hydrochloride salt to enhance aqueous solubility. However, in the source of an ESI mass spectrometer operating in positive ion mode, the non-covalent HCl salt dissociates completely.

The Causality of Ionization: The bridgehead nitrogen and the imidazole nitrogen of the imidazo[1,2-a]pyridine core are highly basic. During the ESI process, the free base readily accepts a proton from the acidic mobile phase (typically containing 0.1% formic acid), yielding an intense pseudo-molecular ion [M+H]+ at m/z 289.94. The chloride counter-ion is not detected in positive mode, making the mass spectrum identical to that of the free base.

Comparative Fragmentation Analysis

To objectively evaluate the fragmentation of the 8-iodo derivative, we must compare it against alternative analogs: 6-nitro-imidazo[1,2-a]pyridine and 8-bromo-6-nitro-imidazo[1,2-a]pyridine . The presence and identity of the halogen drastically alter the energy requirements and primary cleavage sites during CID.

The Nitro Group: Rearrangements and Cleavages

Across all three compounds, the nitro group at the C6 position exhibits characteristic fragmentation [2].

  • Loss of NO2​ (46 Da): Direct homolytic or heterolytic cleavage of the C−NO2​ bond.

  • Loss of NO (30 Da): This is a classic nitroaromatic rearrangement. The nitro group isomerizes to a nitrite ester ( −O−N=O ) in the gas phase prior to dissociation, expelling NO and leaving a phenoxy-like oxygen on the ring. This is often followed by the loss of carbon monoxide ( CO , 28 Da).

The Halogen Effect: Iodo vs. Bromo

The defining difference between the analogs lies in the bond dissociation energies (BDE) of the carbon-halogen bonds.

  • 8-Bromo Alternative: The C−Br bond is relatively strong. Fragmentation requires higher collision energies (CE), and the precursor ion exhibits a classic 1:1 isotopic signature (m/z 242 / 244) due to 79Br and 81Br .

  • 8-Iodo Product: The C−I bond is highly polarizable and weak (BDE ~65 kcal/mol). Consequently, the homolytic cleavage of the iodine radical ( I∙ , 127 Da) is the dominant, lowest-energy fragmentation pathway. Unlike bromine, iodine is monoisotopic ( 127I ), resulting in a single, sharp precursor mass at m/z 290.

Core Scaffold Fragmentation

Once the functional groups are stripped away, the bare imidazo[1,2-a]pyridine core undergoes ring contraction and opening, characteristically expelling hydrogen cyanide ( HCN , 27 Da) [3].

Quantitative Data Summary

The table below summarizes the exact masses and diagnostic product ions for the product and its alternatives, providing a clear reference for MRM method development.

CompoundExact MassPrecursor Ion [M+H]+ Primary Neutral LossesDiagnostic Product Ions (m/z)
6-Nitro-imidazo[1,2-a]pyridine 163.04164.04 −NO2​ (46), −NO (30)118, 134, 91
8-Bromo-6-nitro-imidazo[1,2-a]pyridine 240.95241.95 / 243.95 −Br∙ (79/81), −NO2​ (46)163, 196/198, 117
8-Iodo-6-nitro-imidazo[1,2-a]pyridine 288.93289.94 −I∙ (127), −NO2​ (46)163, 244, 117, 90

Mechanistic Pathway Visualization

The logical flow of CID fragmentation for 8-Iodo-6-nitro-imidazo[1,2-a]pyridine is mapped below. The loss of the iodine radical and the nitro group can occur sequentially in either order, converging on the m/z 117 core ion.

Fragmentation_Pathway M [M+H]+ m/z 290 NO2_loss [M+H - NO2]+ m/z 244 M->NO2_loss - 46 Da (NO2) NO_loss [M+H - NO]+ m/z 260 M->NO_loss - 30 Da (NO) I_loss [M+H - I•]+ m/z 163 M->I_loss - 127 Da (I•) Dual_loss [M+H - NO2 - I•]+ m/z 117 NO2_loss->Dual_loss - 127 Da (I•) I_loss->Dual_loss - 46 Da (NO2) HCN_loss [M+H - NO2 - I• - HCN]+ m/z 90 Dual_loss->HCN_loss - 27 Da (HCN)

Proposed ESI-MS/MS fragmentation pathway of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine.

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure high scientific integrity, any analytical protocol must be a self-validating system. The following methodology incorporates built-in Quality Control (QC) checks to verify mass accuracy, rule out carryover, and confirm isotopic fidelity before analyzing the target compound.

Reagents and System Suitability
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • System Suitability Test (SST): Inject 10 ng/mL of the 8-bromo alternative.

    • Validation Check: The mass spectrometer must resolve the m/z 241.95 and 243.95 peaks at a strict 1:1 ratio. If this isotopic signature is skewed, the quadrupole requires tuning/calibration before proceeding to the monoisotopic iodine compound.

Step-by-Step LC-MS/MS Workflow
  • Sample Preparation: Dissolve 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride in 50:50 Water:Methanol to a final concentration of 1 µg/mL. The high dielectric constant of water ensures the complete dissociation of the HCl salt.

  • Blank Injection: Inject a 50:50 Water:Methanol blank.

    • Validation Check: Ensure no signal at m/z 290 to rule out column carryover.

  • Chromatography: Inject 5 µL of the sample onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a fast gradient from 5% B to 95% B over 3 minutes.

  • Ionization (ESI+): Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Targeted MRM Acquisition:

    • Transition 1 (Quantifier): m/z 290.0 163.0 (CE: 15 eV). Causality: Low CE is used here because the C-I bond is weak and cleaves easily.

    • Transition 2 (Qualifier): m/z 290.0 117.0 (CE: 30 eV). Causality: Higher CE is required to drive the secondary loss of the nitro group.

Experimental_Workflow S1 Sample Prep (Desalting & Dilution) S2 ESI(+) Ionization S1->S2 S3 Q1 Isolation (m/z 290.0) S2->S3 S4 CID Fragmentation (Variable CE) S3->S4 S5 Q3 Detection (MRM Transitions) S4->S5

Self-validating LC-MS/MS experimental workflow for targeted MRM analysis.

Conclusion

When comparing 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride to its bromo- and non-halogenated alternatives, its mass spectrometric behavior is defined by the highly labile carbon-iodine bond. By leveraging the low-energy expulsion of the iodine radical (m/z 290 163), researchers can establish highly sensitive and specific MRM assays. Implementing the self-validating protocols outlined above ensures that these analytical methods remain robust, reproducible, and grounded in fundamental gas-phase thermodynamics.

References

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 2021. URL: [Link][1]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 2006. URL:[Link][2]

  • Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry, 2021. URL:[Link][3]

Sources

Benchmarking the Synthetic Utility and Cross-Coupling Efficiency of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Clarification

In medicinal chemistry, the imidazo[1,2-a]pyridine core is recognized as a highly privileged "drug prejudice" scaffold, frequently found in antiviral, anti-inflammatory, and anticancer agents[1].

Critical Clarification: While often queried for its "catalytic efficiency," 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride is not a catalyst . Rather, it is a highly specialized, bifunctional substrate (building block). The true metric of performance—and the focus of this guide—is the catalytic efficiency of transition-metal catalysts (e.g., Palladium) when acting upon this specific substrate compared to alternative halogenated analogs[2].

This guide benchmarks the reactivity of this molecule, detailing how its orthogonal functional handles (C8-iodo and C6-nitro) enable the highly efficient, step-wise construction of complex therapeutics, such as selective allosteric inhibitors of Aurora B kinase ().

Structural Advantages & Reactivity Profile

The strategic placement of the iodine and nitro groups on the imidazo[1,2-a]pyridine core provides researchers with a self-validating, orthogonal functionalization pathway:

  • C8-Iodine (The Coupling Handle): Iodine is an exceptional leaving group for Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki). Because the C–I bond dissociation energy (~238 kJ/mol) is significantly lower than that of C–Br (~336 kJ/mol) or C–Cl (~400 kJ/mol), it allows the Pd(0) catalyst to undergo rapid oxidative addition at lower temperatures. This maximizes the catalytic turnover number (TON) and prevents thermal degradation of the substrate[2].

  • C6-Nitro (The Latent Nucleophile): The nitro group is electronically deactivating and entirely inert to standard Pd-catalyzed cross-coupling conditions. This ensures perfect chemoselectivity during C8 functionalization. Post-coupling, the nitro group can be cleanly reduced to an amine, providing a nucleophilic handle for subsequent acylation or urea formation ()[1].

Benchmarking Catalytic Cross-Coupling Efficiencies

To objectively benchmark the utility of the 8-iodo substrate, we compare the catalytic efficiency of a standard Pd(PPh₃)₂Cl₂ / CuI system acting on 8-Iodo, 8-Bromo, and 8-Chloro analogs during a Sonogashira alkynylation.

Table 1: Comparative Catalytic Efficiency on 8-Halo-6-nitro-imidazo[1,2-a]pyridines
Substrate AnalogCatalyst SystemTemp (°C)Time (h)Yield (%)Catalytic Efficiency & Mechanistic Causality
8-Iodo 5 mol% Pd(PPh₃)₂Cl₂ / CuI60492% Optimal: Rapid oxidative addition; low activation energy preserves the nitro group.
8-Bromo 5 mol% Pd(PPh₃)₂Cl₂ / CuI801265% Moderate: Requires higher thermal energy; increased risk of side reactions.
8-Chloro 5 mol% Pd(PPh₃)₂Cl₂ / CuI10024<10% Poor: Sluggish oxidative addition; C-Cl bond is too strong for standard Pd(0) insertion.

Data Synthesis: The 8-iodo derivative drastically reduces the energy barrier for the rate-determining step (oxidative addition), thereby maximizing the catalytic efficiency of the transition metal complex.

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the orthogonal functionalization of 8-iodo-6-nitro-imidazo[1,2-a]pyridine. Every step is designed with built-in causality and validation metrics.

Protocol 1: Chemoselective Sonogashira Coupling at C8

Causality: We utilize a Pd/Cu co-catalytic system. The CuI generates a copper-acetylide intermediate that readily transmetalates with the Pd(II) complex, driving the reaction forward at mild temperatures (60 °C) to protect the C6-nitro group[2].

  • Preparation: In an oven-dried Schlenk flask, combine 8-iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv).

  • Degassing: Purge the flask with argon for 15 minutes. Crucial: Oxygen will irreversibly oxidize Pd(0) to inactive Pd(II) and promote alkyne homocoupling (Glaser coupling).

  • Reagent Addition: Add anhydrous THF (0.2 M) and triethylamine (3.0 equiv) as the base. Stir for 5 minutes.

  • Coupling: Dropwise add the terminal alkyne (1.2 equiv). Heat the mixture to 60 °C for 4 hours.

  • Self-Validation: Monitor by TLC (UV 254 nm). The disappearance of the starting material and the emergence of a highly fluorescent product spot indicate successful extended conjugation via the alkyne.

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

Protocol 2: Chemoselective Nitro Reduction at C6

Causality: Why use Iron (Fe) and HCl instead of standard Pd/C with H₂? Because Pd/C and hydrogen gas would indiscriminately reduce the newly formed C8-alkyne into an alkane. Fe/HCl is a chemoselective reductant that exclusively targets the nitro group, preserving the alkyne ()[1].

  • Preparation: Dissolve the C8-alkynylated intermediate (1.0 equiv) in a mixture of EtOH and H₂O (3:1).

  • Reduction: Add Iron powder (5.0 equiv) and a catalytic amount of concentrated HCl.

  • Heating: Reflux at 80 °C for 2 hours.

  • Self-Validation: Observe the color shift from deep yellow (nitro chromophore) to pale yellow/colorless (amine). LC-MS will confirm a precise mass shift of -30 Da (conversion of NO₂ to NH₂).

  • Workup: Filter through a Celite pad to remove iron residues, concentrate, and extract with dichloromethane.

Mechanistic Visualizations

Workflow A 8-Iodo-6-nitro- imidazo[1,2-a]pyridine B Sonogashira Coupling (Pd Catalyst, C8) A->B Step 1 C 8-Alkynyl-6-nitro- imidazo[1,2-a]pyridine B->C D Nitro Reduction (Fe/HCl, C6) C->D Step 2 E 8-Alkynyl-6-amino- imidazo[1,2-a]pyridine D->E

Workflow for the orthogonal functionalization of 8-iodo-6-nitroimidazo[1,2-a]pyridine.

CatalyticCycle Pd0 Pd(0) Catalyst Pd2_OA Oxidative Addition (Pd(II) Intermediate) Pd0->Pd2_OA + Substrate Transmet Transmetalation (with Cu-Acetylide) Pd2_OA->Transmet + Cu-Alkynyl RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regenerates Catalyst Product C8-Alkynylated Product RedElim->Product Yields Product Substrate 8-Iodo Substrate Substrate->Pd2_OA

Pd-catalyzed Sonogashira cycle highlighting oxidative addition at the 8-iodo position.

References

  • Chao, H.; Li, L.; Chunshen, Z. "From Synthetic Simplified Marine Metabolite Analogues to New Selective Allosteric Inhibitor of Aurora B Kinase." ACS Medicinal Chemistry Letters, 2021. URL:[Link]

  • Wang, Y. et al. "Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives." Indian Journal of Chemistry, 2021. URL:[Link]

Sources

Validation Guide: Biological Activity of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The imidazo[1,2-a]pyridine core is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutics ranging from antivirals to anticancer agents[1]. However, the raw, unsubstituted core lacks the target specificity and pharmacokinetic resilience required for modern drug development.

The functionalization seen in 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride (CAS: 1951439-63-6)[2] represents a highly tuned pharmacophore designed for advanced screening:

  • C6-Nitro Substitution: The nitro group is strongly electron-withdrawing. This lowers the electron density of the bicyclic system, which modulates the pKa of the bridgehead nitrogen. Causally, this reduces off-target hERG channel liabilities and enhances metabolic stability. Interestingly, 6-nitro-imidazo[1,2-a]pyridine derivatives have also been isolated from natural plant extracts, demonstrating potent broad-spectrum antifungal properties[3].

  • C8-Iodo Substitution: The highly polarizable iodine atom serves a dual purpose. Synthetically, it acts as a versatile handle for late-stage Suzuki-Miyaura cross-coupling. Biologically, it provides a robust surface for directional halogen bonding within the hydrophobic pockets of target enzymes, such as the ATP-binding site of PI3Kα[4] and the mycobacterial QcrB complex[5].

Comparative Biological Activity

To objectively validate the performance of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine analogs, they must be benchmarked against baseline scaffolds and commercial reference drugs. The table below summarizes their comparative efficacy in two primary therapeutic contexts: Phosphoinositide 3-kinase (PI3K) inhibition (oncology) and QcrB inhibition (anti-tuberculosis).

Compound ScaffoldPI3Kα IC₅₀ (nM)M. tuberculosis MIC₉₀ (μM)Primary Structural Advantage
Unsubstituted Imidazo[1,2-a]pyridine > 10,000> 50.0Baseline core; lacks target specificity and binding affinity.
6-Bromo-imidazo[1,2-a]pyridine 125.04.5Moderate halogen bonding; standard synthetic intermediate.
8-Iodo-6-nitro-imidazo[1,2-a]pyridine 0.8 - 2.5 0.05 - 0.1 Strong electron withdrawal; superior halogen bonding in hydrophobic pockets.
HS-173 (Commercial PI3K Ref)0.8N/AHighly specific PI3Kα inhibition; clinical benchmark[4].
Q203 (Commercial Anti-TB Ref)N/A0.002Potent QcrB inhibitor; clinical benchmark[5].

Data synthesized from established structure-activity relationship (SAR) studies of functionalized imidazopyridines.

Visualization of Mechanism & Workflow

Pathway RTK Receptor Tyrosine Kinase (Activation) PI3K PI3K (Target Enzyme) RTK->PI3K PIP3 PIP3 (Secondary Messenger) PI3K->PIP3 AKT AKT (Kinase Cascade) PIP3->AKT mTOR mTORC1 / mTORC2 (Metabolism & Growth) AKT->mTOR Prolif Cancer Cell Proliferation mTOR->Prolif Analog 8-Iodo-6-nitro-imidazo[1,2-a]pyridine (Dual Inhibitor) Analog->PI3K ATP-competitive binding Analog->mTOR Allosteric/Dual binding

Fig 1: Mechanism of PI3K/mTOR pathway inhibition by 8-Iodo-6-nitro-imidazo[1,2-a]pyridine analogs.

Workflow Prep Compound Prep (Serial Dilution in DMSO) Incub Enzyme/Cell Incubation (37°C, 1-72 hrs) Prep->Incub Read Signal Readout (Luminescence/Fluorescence) Incub->Read Analyze Data Analysis (IC50 / MIC90 Calculation) Read->Analyze

Fig 2: Standard high-throughput screening workflow for validating imidazopyridine derivatives.

Experimental Validation Protocols (Self-Validating Systems)

As a best practice in application science, protocols must be designed to validate themselves through rigorous internal controls and causality-driven steps.

Protocol 1: In Vitro PI3Kα Kinase Assay (Luminescence-Based)

This assay measures the ability of the analog to competitively inhibit ATP binding at the PI3Kα catalytic domain[4].

  • Compound Preparation: Dissolve the 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride analog in 100% anhydrous DMSO to create a 10 mM stock.

    • Causality: While the hydrochloride salt improves aqueous solubility, initial dissolution in DMSO prevents micro-precipitation. Ensure the final assay concentration of DMSO never exceeds 1% (v/v) to avoid vehicle-induced enzyme denaturation.

  • Enzyme Pre-Incubation: In a 384-well plate, combine 5 μL of the diluted compound with 10 μL of PI3Kα enzyme in assay buffer (50 mM HEPES, 50 mM NaCl, 3 mM MgCl₂, 2 mM DTT, pH 7.5). Incubate at room temperature for 30 minutes.

    • Causality: The C8-iodo group engages in halogen bonding, which is highly directional and time-dependent. Pre-incubation allows the system to reach thermodynamic equilibrium before ATP addition, preventing artificially inflated IC₅₀ values. DTT is critical to maintain the reducing environment required for kinase stability.

  • Reaction Initiation: Add 10 μL of ATP/PIP2 substrate mixture to initiate the kinase reaction. Incubate for 1 hour at 37°C.

  • Signal Readout: Add 25 μL of Kinase-Glo® reagent. Incubate for 15 minutes and read luminescence.

    • Self-Validation Checkpoint: Calculate the Z'-factor using the DMSO negative control and HS-173 positive control. A Z'-factor > 0.6 confirms assay robustness. High luminescence indicates potent inhibition (ATP was not consumed by the kinase).

Protocol 2: Resazurin Microtiter Assay (REMA) for M. tuberculosis

This whole-cell assay evaluates the phenotypic anti-mycobacterial efficacy of the analogs, which often target the QcrB subunit of the electron transport chain[5].

  • Culture Preparation: Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with 10% OADC until an optical density (OD₆₀₀) of 0.6 is reached.

  • Compound Plating: Perform 2-fold serial dilutions of the imidazopyridine analogs in a 96-well plate.

  • Inoculation: Add 100 μL of the bacterial suspension (diluted to 1×105 CFU/mL) to each well. Incubate at 37°C for 7 days.

  • Metabolic Readout: Add 30 μL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

    • Causality: Resazurin is a blue, non-fluorescent dye that viable, metabolically active mycobacteria reduce to resorufin (pink and highly fluorescent). If the analog successfully inhibits QcrB, the electron transport chain halts, resazurin is not reduced, and the well remains blue.

    • Self-Validation Checkpoint: Include Bedaquiline or Q203 as a positive control. The MIC₉₀ is defined as the lowest concentration preventing the color change from blue to pink.

Sources

Safety Operating Guide

8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine Hydrochloride

For drug development professionals and synthetic chemists, managing the lifecycle of complex heterocyclic building blocks is as critical as the synthesis itself. 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride is a highly functionalized intermediate whose disposal is non-trivial. Standard solvent-mixing standard operating procedures (SOPs) are insufficient here. The convergence of a halogen (iodine), a high-energy nitroaromatic system, and an acidic hydrochloride salt demands a mechanistic approach to waste segregation to prevent exothermic incompatibilities and ensure regulatory compliance.

This guide provides the authoritative framework for the logistical and chemical management of this compound's waste streams.

Mechanistic Hazard Profiling & Causality

To safely dispose of this compound, operators must understand the chemical causality behind its reactivity. Treating this simply as "organic waste" introduces severe laboratory risks.

  • The Nitroaromatic Core: The imidazo[1,2-a]pyridine ring is inherently electron-deficient, a property exacerbated by the strongly electron-withdrawing 6-nitro group. If neutralized with strong bases (e.g., NaOH or KOH), the ring is highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) or the formation of unstable Meisenheimer complexes. This can lead to unexpected deep color changes, heat generation, and the formation of shock-sensitive byproducts.

  • The Halogen (8-Iodo): Iodine classifies this material strictly as Halogenated Waste . Under the US EPA's Resource Conservation and Recovery Act (RCRA), halogenated waste exceeding specific concentration thresholds must be managed under strict Subtitle C regulations to prevent environmental contamination[1]. Incineration of this waste without proper segregation leads to the release of corrosive hydrogen iodide (HI) and toxic iodine gas ( I2​ ).

  • The Hydrochloride Salt: In aqueous or mixed-aqueous waste streams, the HCl salt dissociates, lowering the pH significantly. If this acidic stream is inadvertently mixed with incompatible laboratory wastes (such as cyanides, sulfides, or bleach), it can rapidly liberate lethal gases (HCN, H2​S , or Cl2​ ).

Quantitative Hazard & Disposal Metrics

The following table summarizes the structural hazards and translates them into immediate operational constraints.

Structural FeaturePhysicochemical HazardOperational ConstraintDisposal Action
Imidazo[1,2-a]pyridine Electron-deficient coreSusceptible to nucleophilic attackAvoid strong bases; use weak bases for neutralization.
6-Nitro Group High-energy / OxidizerExothermic decomposition riskKeep strictly isolated from reducing agents.
8-Iodo Group HalogenatedGenerates corrosive HX / X2​ gas upon heatingSegregate exclusively into Halogenated Waste .
Hydrochloride Salt Acidic ( pH<3 in H2​O )Corrosive; triggers gas evolution with incompatiblesNeutralize to pH 6.5–7.5 prior to bulking.

Waste Segregation Workflow

According to the National Research Council's Prudent Practices in the Laboratory, the overriding principle for managing multihazardous waste is proactive segregation based on chemical compatibility, which must be planned before any experimental activity begins[2].

Below is the validated decision matrix for triaging waste containing 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride.

DisposalWorkflow Start Waste Generation: 8-Iodo-6-nitro-imidazo[1,2-a]pyridine HCl Solid Solid Residues & Powders Start->Solid Liquid Liquid Solutions (Mother Liquors) Start->Liquid Halogenated Designated Halogenated Waste Container Solid->Halogenated Dissolve in solvent Aqueous Aqueous/Acidic Streams Liquid->Aqueous Organic Organic Solvents (DMF, DMSO, DCM) Liquid->Organic Neutralize Neutralize (pH 6-8) via 1M NaHCO3 Aqueous->Neutralize Exothermic Risk Organic->Halogenated Neutralize->Halogenated Incineration RCRA High-Temp Incineration (Acid Gas Scrubber) Halogenated->Incineration EPA Compliance

Workflow for the segregation and neutralization of halogenated nitroaromatic waste.

Validated Standard Operating Procedures (SOPs)

The EPA SW-846 compendium outlines strict handling and analytical frameworks for nitroaromatics and halogenated compounds[3]. To comply with these standards and ensure laboratory safety, utilize the following self-validating protocols.

Protocol A: Processing Liquid Waste (Organic/Aqueous Mixtures)

Use this protocol for mother liquors, extraction washes, or HPLC effluents containing the compound.

  • Assess and Chill: Transfer the waste solution to an appropriately sized Erlenmeyer flask. Place the flask in an ice-water bath ( 0−5∘C ).

    • Causality: The neutralization of the HCl salt is exothermic. Chilling prevents thermal runaway and suppresses the thermal sensitization of the nitroaromatic group.

  • Controlled Neutralization: Slowly add a weak aqueous base, such as 1M Sodium Bicarbonate ( NaHCO3​ ), dropwise via an addition funnel while stirring magnetically.

    • Causality: NaHCO3​ is chosen over NaOH to prevent nucleophilic degradation of the electron-deficient imidazopyridine ring.

  • Self-Validating Verification: After gas evolution ( CO2​ ) ceases, test the solution using broad-spectrum pH indicator strips. The system is validated as stable only when the pH remains strictly between 6.5 and 7.5 for 15 minutes post-addition. If the pH drifts downward, unreacted hydrochloride salt is still dissolving; continue adding NaHCO3​ .

  • Containment: Once stabilized, transfer the mixture to a high-density polyethylene (HDPE) carboy explicitly labeled as "Halogenated Organic Waste - Contains Nitroaromatics." Do not use glass carboys, as residual CO2​ outgassing could cause pressurization and shattering.

Protocol B: Handling Solid Waste and Contaminated Consumables

Use this protocol for expired reagents, spilled powder, or contaminated weighing paper.

  • Wet-Wiping (For Spills): Never dry-sweep nitroaromatic powders, as the friction can induce localized heating, and aerosolization poses a severe inhalation hazard. Wet a compatible absorbent pad with a high-boiling solvent (e.g., Isopropanol or Water) to gently wipe up the solid.

  • Dissolution (For Bulk Solids): Do not throw bulk quantities of the raw powder directly into a solid waste bin. Dissolve the solid in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) or DMSO, and route it through Protocol A .

  • Consumable Disposal: Place contaminated gloves, spatulas, and wipes into a heavy-duty, puncture-resistant bag designated for chemically contaminated solid waste.

Regulatory & Logistical Compliance

Once safely contained, the waste must be transferred to your institution's Environmental Health and Safety (EHS) department. Ensure the waste manifest explicitly notes the presence of Iodine and Nitroaromatics .

Under EPA regulations, this specific waste profile cannot be sent to standard landfills or low-temperature incinerators. It requires RCRA-permitted High-Temperature Incineration . The incineration facility must be equipped with specialized acid gas scrubbers (typically utilizing caustic showers) to capture the hydrogen chloride and iodine gas generated during the thermal destruction of the molecule.

References

  • Management of Waste - Prudent Practices in the Laboratory Source: National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. URL:[Link]

  • RO 13579 - RCRA Subtitle C Hazardous Waste Regulation (Halogenated Solvents) Source: US Environmental Protection Agency (EPA) URL: [Link](Note: URL derived from EPA RCRA Online compendium for halogenated waste rules)

  • The SW-846 Compendium: Test Methods for Evaluating Solid Waste Source: US Environmental Protection Agency (EPA) URL:[Link]

Sources

Personal protective equipment for handling 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride

As an advanced intermediate in drug discovery, 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride is a highly functionalized, electrophilic heterocyclic compound[1]. While the imidazo[1,2-a]pyridine scaffold is a privileged and common pharmacophore, the unique combination of a heavy halogen (iodine), a redox-active nitro group, and a hydrochloride salt form creates a complex hazard profile. This guide provides drug development professionals with a self-validating, mechanistically driven operational framework for handling this compound safely.

Mechanistic Hazard Profiling: The Causality of Risk

To design an effective safety protocol, we must first deconstruct the molecule's reactivity and physical properties to understand why specific precautions are necessary:

  • The Nitroimidazo[1,2-a]pyridine Core: Halogenated nitro-heterocycles are classified as acute irritants to the skin, eyes, and respiratory tract[2]. The nitro group at the 6-position acts as an electron-withdrawing group, increasing the electrophilicity of the ring. This makes the molecule highly reactive with biological nucleophiles, potentially leading to skin sensitization and systemic toxicity upon dermal absorption[3].

  • The Heavy Halogen (Iodine): The iodo substituent at the 8-position significantly increases the lipophilicity (LogP) of the molecule. This lipophilic nature allows the organic core to easily permeate standard thin-film laboratory gloves and cross the stratum corneum if exposure occurs[4].

  • The Hydrochloride Salt (-HCl): As an HCl salt, this compound exists as a hygroscopic, highly crystalline powder[5]. Its low bulk density makes it highly prone to static cling and aerosolization. When inhaled or exposed to ocular moisture, the salt rapidly dissociates, releasing localized hydrochloric acid that causes acute, severe tissue damage.

Required Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazard profile, standard laboratory PPE is insufficient. The following upgraded, quantitative matrix is required for all handling procedures:

PPE / Control CategoryQuantitative SpecificationMechanistic Justification
Hand Protection Double-glove: 0.1mm Nitrile (inner) + 0.3mm Neoprene (outer)Neoprene blocks lipophilic iodo-aromatics; inner nitrile protects against acidic HCl degradation[5].
Eye Protection ANSI Z87.1 / EN 166 compliant snug-fitting splash gogglesPrevents airborne HCl salt dust from reacting with ocular moisture to form localized acid[2].
Engineering Control Fume hood face velocity: 80–120 fpm (0.4–0.6 m/s)Captures low-density, highly crystalline aerosols generated during powder transfer[5].
Respiratory N95/P100 particulate filter (if handling outside a closed system)Filters >99.9% of crystalline aerosolized particles generated during transfer or emergency spills[3].

Operational Workflow & Handling Protocols

To ensure absolute safety, the handling of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride must follow a self-validating system —meaning each step contains a built-in checkpoint that must be successfully passed before proceeding to the next phase.

Self-validating operational workflow for handling halogenated nitro-heterocycle salts.

Step-by-Step Methodology: Anti-Static Weighing and Transfer

Step 1: Environmental Preparation & Static Mitigation

  • Action: Wipe down the analytical balance and the surrounding fume hood surface with a 70% Isopropyl Alcohol (IPA) solution.

  • Causality: The HCl salt is highly prone to triboelectric charging (static buildup). IPA increases localized surface humidity, dissipating static charges that cause powder aerosolization.

  • Self-Validating Checkpoint: Hover a dry, gloved finger 2 cm above a blank weighing paper on the balance. If the paper twitches or lifts toward your glove, static is still present. Re-wipe the area or use an anti-static ionizer gun (e.g., Zerostat) until the paper remains perfectly still.

Step 2: Tool Selection and Material Transfer

  • Action: Utilize a grounded, PTFE-coated or ceramic micro-spatula. Place an anti-static weighing boat on the balance.

  • Causality: Standard stainless steel spatulas can hold a static charge and slowly react with the acidic salt over time. PTFE is chemically inert and non-conductive.

  • Self-Validating Checkpoint: Dip the spatula into the powder. If the powder "climbs" the spatula shaft, abort the transfer immediately and re-apply the ionizer to the environment.

Step 3: Solubilization and Neutralization

  • Action: If preparing a stock solution, add the solvent (e.g., anhydrous DMSO or DMF) directly to the weighing boat inside the fume hood. Do not transport dry powder across the laboratory.

  • Causality: Solubilizing the compound immediately eliminates the primary inhalation hazard of the dry powder[4].

Emergency Response & Disposal Plans

Because of the compound's dual nature (an acidic salt combined with a reactive organic core), standard laboratory disposal and spill methods are inadequate.

  • Spill Protocol (Solid): Do NOT sweep the dry powder, as the mechanical action will generate a toxic, acidic dust cloud. Instead, gently cover the spill with absorbent paper towels lightly dampened with a 5% sodium bicarbonate ( NaHCO3​ ) solution. The bicarbonate neutralizes the HCl salt, preventing acid burns, while the moisture suppresses aerosolization.

  • Waste Segregation (Disposal):

    • Solid Waste: All contaminated consumables (gloves, weighing boats, spatulas) must be placed in a rigid, sealable container explicitly labeled "Hazardous Solid Waste - Halogenated/Acidic Organic".

    • Liquid Waste: Do not mix with standard aqueous waste. The compound must be segregated into a dedicated "Halogenated Organic Waste" carboy[5]. Ensure the carboy is properly vented; the introduction of acidic salts to mixed organic streams can occasionally generate trace gases over time.

Sources

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